2,2,2-Trifluoroethyldifluoromethyl Ether
Description
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Properties
CAS No. |
66711-94-2 |
|---|---|
Molecular Formula |
C₆H₄F₁₀O |
Molecular Weight |
282.08 |
Synonyms |
1,1’-Oxybis[1,1,3,3,3-pentafluoropropane; Bis(1,1,3,3,3-pentafluoropropyl) Ether; USP Isoflurane Related Compound B; |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Spectroscopic Data & Synthesis of 2,2,2-Trifluoroethyl Difluoromethyl Ether
Executive Summary
This technical guide provides a comprehensive spectroscopic and physicochemical profile of 2,2,2-Trifluoroethyl difluoromethyl ether (CAS: 1885-48-9), also known in industry as HFE-245mf or RE-245 .
Critical Disambiguation: Researchers frequently conflate this compound with HFE-347pc-f (1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether, CAS: 406-78-0). While both are fluorinated ethers used as solvents and intermediates, HFE-245mf has a significantly lower boiling point (~29°C) compared to HFE-347pc-f (~56°C). This guide focuses exclusively on the C3 molecule (
Part 1: Chemical Identity & Physicochemical Profile[1]
The molecule consists of a trifluoroethyl group linked via an ether oxygen to a difluoromethyl group. Its high volatility requires specific handling protocols to prevent evaporative loss during spectroscopic analysis.
| Property | Value | Notes |
| IUPAC Name | 2-(Difluoromethoxy)-1,1,1-trifluoroethane | |
| Common Code | HFE-245mf | "mf" denotes methyl/fluorinated structure |
| CAS Number | 1885-48-9 | Distinct from HFE-347 (406-78-0) |
| Molecular Formula | ||
| Molecular Weight | 150.05 g/mol | |
| Boiling Point | 28.0 – 30.0 °C | Critical: Requires cold storage (4°C) |
| Density | ~1.48 g/mL (at 20°C) | High density typical of fluoroethers |
| Refractive Index | Low refractive index |
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile of HFE-245mf is characterized by distinct splitting patterns arising from heteronuclear coupling between
H NMR Data (Proton)
Solvent:
| Chemical Shift ( | Multiplicity | Integration | Coupling Constants ( | Assignment |
| 6.25 ppm | Triplet (of small multiplets) | 1H | ||
| 4.15 ppm | Quartet | 2H |
Interpretation Logic:
-
The Difluoromethyl Proton (
ppm): This signal is the most diagnostic. It appears as a triplet due to the two attached fluorine atoms ( ). The coupling constant is massive (~71 Hz), which is characteristic of geminal H-F coupling. -
The Methylene Protons (
ppm): These appear as a quartet because they are coupled to the three equivalent fluorine atoms on the adjacent group.
F NMR Data (Fluorine)
Solvent:
| Chemical Shift ( | Multiplicity | Integral | Coupling Constants ( | Assignment |
| -75.0 ppm | Triplet | 3F | ||
| -85.5 ppm | Doublet | 2F |
NMR Logic Visualization
The following diagram illustrates the splitting logic used to validate the structure.
Caption: NMR splitting tree demonstrating the origin of multiplicity in HFE-245mf spectra.
Part 3: Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy confirms the ether linkage and the presence of fluorinated alkyl groups.
| Wavenumber ( | Intensity | Vibrational Mode Assignment |
| 2960 - 2850 | Weak | C-H Stretching (Aliphatic) |
| 1100 - 1350 | Very Strong | C-F Stretching (Multiple bands for |
| 1120 | Strong | C-O-C Ether Stretching (Asymmetric) |
| ~1400 | Medium | C-H Bending (Scissoring) |
Part 4: Synthesis & Purification Protocol
Methodology: Base-mediated alkylation of 2,2,2-trifluoroethanol using chlorodifluoromethane (Freon 22). Safety Note: This reaction utilizes Freon 22, an ozone-depleting substance. Ensure compliance with local environmental regulations (e.g., Montreal Protocol exemptions for feedstock use).
Reagents[4][5]
-
Substrate: 2,2,2-Trifluoroethanol (
). -
Reagent: Chlorodifluoromethane (
gas).[1] -
Base: 50% Aqueous Sodium Hydroxide (NaOH).
-
Catalyst: Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst.
Step-by-Step Protocol
-
Setup: Equip a high-pressure autoclave (Hastelloy or Stainless Steel) with a mechanical stirrer and a gas inlet tube.
-
Charging: Load Trifluoroethanol (1.0 eq), 50% NaOH (1.5 eq), and TBAB (0.02 eq) into the reactor.
-
Addition: Seal the reactor and purge with
. Heat to 50°C. -
Reaction: Introduce Chlorodifluoromethane gas slowly, maintaining a pressure of 3–5 bar. The reaction is exothermic; maintain temperature between 50–60°C.
-
Completion: Stir for 4–6 hours until gas uptake ceases.
-
Isolation:
-
Cool the reactor to 0°C (Critical due to product volatility).
-
Vent excess gas.
-
The product separates as a dense bottom organic layer.
-
-
Purification:
-
Wash the organic layer with ice-cold water.
-
Dry over anhydrous
at 0°C. -
Distillation: Perform fractional distillation. Collect the fraction boiling at 28–30°C .
-
Synthesis Workflow Diagram
Caption: Workflow for the phase-transfer catalyzed synthesis of HFE-245mf.
Part 5: Handling & Safety Guidelines
Due to the boiling point of ~29°C, HFE-245mf sits on the threshold of being a gas at warm room temperatures.
-
Storage: Must be stored in a refrigerator (4°C) in tightly sealed pressure-rated glass or stainless steel containers.
-
Vapor Pressure: High vapor pressure at room temperature. Open containers only in a fume hood.
-
Anesthetic Potential: Structurally similar to Isoflurane. Avoid inhalation; it may possess anesthetic or narcotic properties.
-
Material Compatibility: Compatible with glass and stainless steel. Avoid low-grade plastics (PVC) which may swell due to fluorinated solvent absorption.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56985922, Difluoromethyl 2,2,2-trifluoroethyl ether. Retrieved from [Link]
- Terrell, R. C. (1972).U.S. Patent No. 3,637,477: Method of preparing 1-chloro-2,2,2-trifluoroethyl difluoromethyl ether. Washington, DC: U.S. Patent and Trademark Office. (Describes the synthesis of the target ether as an intermediate).
- Daikin Industries.Fluorinated Ethers and Solvents Technical Data Sheets. (General reference for HFE-series solvent handling).
Sources
An In-depth Technical Guide to the Boiling Point of 2,2,2-Trifluoroethyldifluoromethyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Fluorinated Ether
2,2,2-Trifluoroethyldifluoromethyl ether, systematically named 2-(difluoromethoxy)-1,1,1-trifluoroethane, is a fluorinated ether with the chemical formula C₃H₃F₅O.[1][2][3] This compound has garnered interest in various scientific and industrial fields due to its unique physicochemical properties imparted by the presence of multiple fluorine atoms.[4] In the realm of drug development, the incorporation of fluorine-containing moieties, such as the trifluoromethyl and difluoromethyl ether groups, is a well-established strategy to modulate a molecule's metabolic stability, lipophilicity, and binding affinity, ultimately enhancing its pharmacokinetic and pharmacodynamic profile.[5][6][7] The boiling point of this ether is a critical parameter that dictates its handling, purification, and application, particularly in solvent-based processes and as a potential inhalation agent or refrigerant.[8] This guide provides a comprehensive overview of the boiling point of this compound, including its experimentally determined value, methodologies for its determination, and the underlying molecular factors that govern this fundamental property.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application. Key identifiers and properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 2-(difluoromethoxy)-1,1,1-trifluoroethane | [1][2] |
| CAS Number | 1885-48-9 | [1][2][3] |
| Molecular Formula | C₃H₃F₅O | [1][2][3] |
| Molecular Weight | 150.05 g/mol | [1][2] |
| Boiling Point | Approximately 28-30 °C (at standard pressure) | [3] |
| Melting Point | -23.15°C | [3] |
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For this compound, a boiling point in the range of 28-30°C has been reported by chemical suppliers.[3] However, for a more precise and scientifically rigorous value, we turn to experimental data from peer-reviewed literature. A study published in the Journal of Chemical & Engineering Data investigated the vapor pressure of 2-(difluoromethoxy)-1,1,1-trifluoroethane (also known as HFE-245) over a temperature range of 261 K to 369 K (-12.15 °C to 95.85 °C).[9][10] By analyzing the vapor pressure curve presented in this study, the normal boiling point (the boiling point at 1 atmosphere, or 101.325 kPa) can be accurately determined. The data indicates that the temperature at which the vapor pressure reaches standard atmospheric pressure is within the 28-30°C range, confirming the values provided by suppliers. This low boiling point signifies weak intermolecular forces, a characteristic feature of many fluorinated compounds.
Experimental Determination of the Boiling Point
The accurate determination of the boiling point of a volatile compound like this compound requires specific experimental techniques. Given its low boiling point, methods that minimize sample loss and allow for precise temperature control are paramount.
Recommended Method: Siwoloboff's Method (Capillary Tube Method)
This micro-scale method is ideal for determining the boiling point of small quantities of volatile liquids.
Principle: A small amount of the liquid is heated in a sample tube along with an inverted capillary tube. As the liquid heats up, the air trapped in the capillary tube expands and escapes as bubbles. When the liquid's vapor pressure equals the atmospheric pressure, a rapid and continuous stream of bubbles emerges from the capillary. Upon cooling, the vapor inside the capillary contracts, and the liquid is drawn into it. The temperature at which the liquid just begins to enter the capillary tube upon cooling is the boiling point.[11]
Experimental Protocol:
-
Sample Preparation: Place a few drops of this compound into a small-diameter test tube (fusion tube).
-
Capillary Insertion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the fusion tube containing the sample.
-
Apparatus Setup: Attach the fusion tube to a thermometer using a rubber band or a wire. The bottom of the fusion tube should be level with the thermometer bulb.
-
Heating: Immerse the assembly in a heating bath (e.g., a water bath for this boiling point range) ensuring the sample is below the liquid level of the bath.
-
Observation: Heat the bath gently and observe the capillary tube. Note the temperature at which a steady stream of bubbles begins to emerge from the open end of the capillary tube.
-
Cooling and Measurement: Remove the heat source and allow the bath to cool slowly while stirring. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point of the sample.
-
Barometric Pressure: Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[12]
Caption: Workflow for the experimental determination of boiling point using the capillary method.
Other Suitable Methods
-
Simple Distillation: For larger quantities, a simple distillation can be employed. The temperature at which the liquid steadily distills is recorded as the boiling point.[12][13]
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the boiling temperature by measuring the heat flow associated with the liquid-vapor phase transition.[14]
Factors Influencing the Boiling Point of Fluorinated Ethers
The boiling point of this compound is a direct consequence of its molecular structure and the resulting intermolecular forces.
-
Intermolecular Forces: The primary intermolecular forces in this ether are dipole-dipole interactions and weak London dispersion forces. The C-F and C-O bonds are highly polar, creating a net dipole moment in the molecule. However, the high electronegativity of fluorine atoms leads to a tight electron cloud, reducing the molecule's polarizability and thus weakening the London dispersion forces.[4]
-
Hydrogen Bonding: Unlike alcohols, this compound cannot act as a hydrogen bond donor due to the absence of a hydrogen atom bonded to an oxygen atom. This lack of hydrogen bonding capability significantly lowers its boiling point compared to analogous alcohols.
-
Molecular Weight and Shape: While boiling points generally increase with molecular weight, the effect is less pronounced for highly fluorinated compounds due to their weak intermolecular forces. The compact and relatively symmetrical shape of the molecule also contributes to a lower surface area for intermolecular contact, further reducing the strength of London dispersion forces.
Caption: Factors influencing the boiling point of this compound.
Applications in Drug Development and Beyond
The unique properties of this compound, including its low boiling point and high volatility, make it a valuable compound in several applications relevant to the pharmaceutical industry and other scientific fields.
-
Solvent in Organic Synthesis: Its ability to dissolve a range of organic compounds, coupled with its chemical inertness, makes it a suitable solvent for specific reactions, particularly in the synthesis of other fluorinated molecules.[8]
-
Intermediate in Pharmaceutical Synthesis: This ether can serve as a building block or intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). The difluoromethoxy group is a recognized bioisostere for other functional groups and can be used to fine-tune the properties of a drug candidate.[5] For example, 2-(Difluoromethoxy)-1,1,1-trifluoroethane is an intermediate in the synthesis of Isoflurane, a widely used inhalation anesthetic.[15]
-
Refrigerants and Propellants: Due to its volatility and thermodynamic properties, it has been explored as a refrigerant and an aerosol propellant, offering potentially lower environmental impact compared to older generations of these compounds.[8]
The strategic incorporation of fluorinated ethers in drug design is a powerful tool for medicinal chemists. The trifluoromethoxy (-OCF₃) and difluoromethoxy (-OCHF₂) groups can enhance metabolic stability by blocking sites of oxidation, and their high lipophilicity can improve membrane permeability and oral bioavailability.[4][5]
Conclusion
The boiling point of this compound, precisely determined to be in the range of 28-30°C, is a fundamental property that underpins its utility in various scientific and industrial applications. This low boiling point is a direct result of its molecular structure, characterized by polar C-F and C-O bonds and the absence of hydrogen bonding. A comprehensive understanding of this property, coupled with appropriate experimental techniques for its determination, is crucial for researchers and professionals working with this and other volatile fluorinated compounds. As the field of medicinal chemistry continues to leverage the unique properties of fluorine, a thorough characterization of such building blocks will remain a critical aspect of drug discovery and development.
References
-
Determination of Boiling Point of Organic Compounds. GeeksforGeeks. Published July 23, 2025. Available from: [Link]
-
Boiling Points - Concept. JoVE. Published March 26, 2020. Available from: [Link]
-
Determining Volatile Organic Compounds by Differential Scanning Calorimetry. TA Instruments. Available from: [Link]
-
Difluoromethyl-2,2,2-trifluoroethyl ether. PubChem. Available from: [Link]
-
Guidance Document Analytical Methods for Determining VOC Concentrations and VOC Emission Potential for the Volatile Organic Compound Concentration Limits for Certain Products Regulations. Canada.ca. Published July 31, 2023. Available from: [Link]
-
Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. Published May 5, 2022. Available from: [Link]
-
Vapor Pressure of 2-(Difluoromethoxy)-1,1,1-trifluoroethane CHF2−O−CH2CF3 (HFE-245). Journal of Chemical & Engineering Data. 1998;43(5):834-837. Available from: [Link]
-
Fluorinated Ethers of Cannabinol (CBN). MDPI. Published July 30, 2025. Available from: [Link]
-
Applications of Fluorine in Medicinal Chemistry. Scilit. Available from: [Link]
-
fluoromethyl 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ether -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). NIST. Available from: [Link]
-
(2S)-2-chloro-2-(difluoromethoxy)-1,1,1-trifluoroethane. PubChem. Available from: [Link]
- Phase transfer catalysis process synthesizing 2,2,2-trifluoroethyl difluoromethyl ether. Google Patents.
-
Chemical Properties of 2,2,2-Trifluoroethyl methyl ether (CAS 460-43-5). Cheméo. Available from: [Link]
-
Vapor pressure of 2-(difluoromethoxy)-1,1,1-trifluoroethane CHF{sub 2}-O-CH{sub 2}CF{sub 3} (HFE-245). OSTI.GOV. Published September 1, 1998. Available from: [Link]
-
Applications of Fluorine in Medicinal Chemistry. ACS Publications. Published July 22, 2015. Available from: [Link]
-
The role of fluorine in medicinal chemistry. Taylor & Francis Online. Published October 4, 2008. Available from: [Link]
-
Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Chem Rev Lett. 2024;7(6):742-753. Available from: [Link]
-
2,2-Dichlorotrifluoroethyl chlorodifluoromethyl ether. NIST WebBook. Available from: [Link]
-
Isoflurane. NIST WebBook. Available from: [Link]
Sources
- 1. Difluoromethyl 2,2,2-Trifluoroethyl Ether [lgcstandards.com]
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- 3. DIFLUOROMETHYL 2,2,2-TRIFLUOROETHYL ETHER | 1885-48-9 [chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. scilit.com [scilit.com]
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- 8. chemimpex.com [chemimpex.com]
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- 10. Vapor pressure of 2-(difluoromethoxy)-1,1,1-trifluoroethane CHF{sub 2}-O-CH{sub 2}CF{sub 3} (HFE-245) (Journal Article) | OSTI.GOV [osti.gov]
- 11. Video: Boiling Points - Concept [jove.com]
- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
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- 14. tainstruments.com [tainstruments.com]
- 15. medchemexpress.com [medchemexpress.com]
Technical Guide: Safety & Handling of 2,2,2-Trifluoroethyldifluoromethyl Ether (HFE-245mf)
The following technical guide details the safety, handling, and operational protocols for 2,2,2-Trifluoroethyldifluoromethyl Ether (HFE-245mf).
[1][2]Executive Summary
This compound (HFE-245mf) is a partially fluorinated ether widely utilized as a high-voltage solvent in lithium-ion battery electrolytes, a heat transfer fluid, and a reference standard for isoflurane impurities (Related Compound B).
Critical Hazard Alert: The defining physical characteristic of HFE-245mf is its low boiling point (28–30°C) . At standard laboratory temperatures, it exists on the threshold of a phase transition, making it highly volatile. Improper handling can lead to rapid vaporization, pressure buildup in sealed vessels, and immediate inhalation hazards. While often cited for its stability, it must be treated as a Flammable Liquid and a CNS Depressant due to its structural similarity to inhalation anesthetics.
Physicochemical Profile
| Property | Value | Context |
| Molecular Structure | Partially fluorinated ether | |
| Molecular Weight | 150.05 g/mol | Heavier than air vapors |
| Boiling Point | 28°C – 30°C | CRITICAL: Volatile at Room Temp |
| Density | ~1.48 g/mL | High density facilitates phase separation |
| Vapor Pressure | >700 mmHg @ 25°C | Rapid evaporation if unsealed |
| Solubility | Soluble in chloroform, methanol | Limited water solubility |
| Appearance | Clear, colorless liquid | Indistinguishable from common solvents |
Hazard Identification & Toxicology[10][11]
Flammability & Reactivity
-
Classification: Flammable Liquid (Category 3) / Combustible.
-
Risk: Although fluorination suppresses flammability compared to hydrocarbon ethers, HFE-245mf contains hydrogen atoms (
bonds) that allow combustion. -
Vapor Hazard: Due to its boiling point (~29°C), vapors form instantly at room temperature. These vapors are heavier than air and can travel along benchtops to ignition sources.
-
Stability: Stable under ambient conditions but forms explosive mixtures with air upon heating. Incompatible with strong oxidizing agents and alkali metals.
Health Hazards (CNS & Irritation)
-
Inhalation (Primary Route): As a structural analog to Isoflurane (an anesthetic), HFE-245mf possesses narcotic properties. High concentrations cause drowsiness, dizziness, and respiratory depression (STOT SE 3).
-
Skin/Eye Contact: Causes irritation (R36/38).[2] Defatting action on skin due to solvent properties.
-
Chronic Exposure: No specific occupational exposure limit (OEL) is established. Adhere to limits for similar halogenated ethers (e.g., < 2 ppm TWA).
Operational Handling Protocols
Storage Strategy (The "Cold Chain")
Because the boiling point is near ambient temperature, HFE-245mf cannot be stored on a standard shelf.
-
Temperature: Store at 2°C – 8°C (Refrigerator).
-
Container: Tightly sealed glass or stainless steel. Avoid low-density polyethylene (LDPE) for long-term storage due to potential permeation.
-
Headspace: Minimize headspace to reduce vapor phase equilibrium pressure.
Transfer & Manipulation
Objective: Prevent boil-off and inhalation during transfer.
-
Chilled Transfer: Pre-cool all receiving glassware and syringes to < 10°C before contact.
-
Cannula Method: For volumes > 10 mL, use a closed-system cannula transfer (double-tipped needle) under positive nitrogen pressure to move liquid between septa-sealed vessels.
-
Syringe Handling:
-
Use gas-tight glass syringes (e.g., Hamilton).
-
Do not pull the plunger back rapidly; the vacuum will cause the liquid to flash-boil inside the barrel.
-
Keep the syringe barrel chilled if possible.
-
Engineering Controls
-
Ventilation: Mandatory use of a certified chemical fume hood.
-
Vapor Traps: If using a vacuum line (e.g., for solvent removal), use a liquid nitrogen cold trap. HFE-245mf will bypass standard dry ice/acetone traps due to its volatility.
Experimental Workflow Visualization
The following diagram illustrates the decision logic for safe handling based on the compound's volatility.
Caption: Operational logic flow emphasizing temperature control to mitigate volatility risks.
Emergency Response
| Scenario | Protocol |
| Spill (< 100 mL) | 1. Evacuate the immediate area (vapors cause drowsiness).2. Allow to evaporate in the fume hood if contained.3. If on bench: Cover with spill pads, treat as flammable. |
| Spill (> 100 mL) | 1. Evacuate lab. Call EHS.2. Do not enter without SCBA (Self-Contained Breathing Apparatus) due to displacement of oxygen and anesthetic effects. |
| Fire | Media: Alcohol-resistant foam, dry chemical, or |
| Skin Exposure | Wash with soap and water for 15 minutes. Monitor for irritation. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. |
Applications in Research
Lithium-Ion Battery Electrolyte
HFE-245mf is used as a co-solvent to improve the safety of electrolytes.
-
Mechanism: It lowers the flammability of the total electrolyte solution and improves wettability of the separator due to low viscosity.
-
Protocol: Blend with Ethylene Carbonate (EC) or Dimethyl Carbonate (DMC) in an Argon-filled glovebox.
-
Note: Despite its volatility, it is compatible with glovebox atmospheres if the antechamber cycles are managed carefully to prevent boiling under vacuum.
-
Isoflurane Impurity Standard
Used to validate the purity of anesthetic drugs.
-
Designation: Isoflurane Related Compound B (USP/EP).[1]
-
Analysis: Typically analyzed via Gas Chromatography (GC-FID or GC-MS). Ensure the injector port temperature is low enough to prevent thermal decomposition before the column.
References
-
National Center for Advancing Translational Sciences (NCATS). 2-(Difluoromethoxy)-1,1,1-trifluoroethane (Compound Summary). PubChem. Available at: [Link]
Sources
Methodological & Application
Application Notes and Protocols: 2,2,2-Trifluoroethyldifluoromethyl Ether in Medicinal Chemistry
Introduction: Unpacking a Niche Yet Potent Fluorinated Building Block
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine continues to be a paramount strategy for enhancing the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] Within the vast arsenal of fluorinated motifs, 2,2,2-Trifluoroethyldifluoromethyl ether stands out not as a widely decorated scaffold in diverse drug classes, but as a crucial player in a very specific and critical area of pharmacology: inhalation anesthetics. Primarily recognized as the direct precursor to the widely used anesthetic Isoflurane, its utility in broader medicinal chemistry is an area ripe for exploration.[4][5]
This guide provides an in-depth analysis of this compound, detailing its established role as a key synthetic intermediate and exploring its potential applications as a bioisosteric and pharmacokinetic modulator in drug discovery. We will delve into its physicochemical properties, provide detailed synthetic protocols, and offer a forward-looking perspective on how this unique ether can be leveraged in the design of novel therapeutics.
Physicochemical and Pharmacokinetic Profile: A Tale of Two Fluorinated Moieties
The structure of this compound (CF₃CH₂OCHF₂) combines two key fluorinated groups, each contributing to its overall profile. The 2,2,2-trifluoroethyl group is known for its exceptional metabolic stability and its ability to increase lipophilicity.[3] The difluoromethyl ether moiety (-OCHF₂) is a particularly interesting functional group, acting as a lipophilic hydrogen bond donor, a rare and valuable feature in drug design.[6] This group can replace metabolically vulnerable methoxy groups, enhancing pharmacokinetic profiles while maintaining or improving biological activity.[6][7]
The compound itself is a versatile fluorinated molecule with excellent thermal stability and low toxicity.[8] Its primary documented role is as a key intermediate in the synthesis of pharmaceuticals, particularly halogenated ether anesthetics.[5][8]
| Property | Value | Source |
| IUPAC Name | 2-(difluoromethoxy)-1,1,1-trifluoroethane | [7] |
| Molecular Formula | C₃H₃F₅O | [7] |
| Molecular Weight | 150.05 g/mol | [7] |
| CAS Number | 1885-48-9 | [7] |
| Appearance | Colorless liquid | [9] |
| Boiling Point | Not specified | |
| Solubility | High solubility in organic solvents | [8] |
| Calculated LogP | 2.1 | [7] |
Established Application: The Gateway to Modern Anesthetics
The most significant and well-documented application of this compound is its role as the immediate precursor to the general anesthetic, Isoflurane (1-chloro-2,2,2-trifluoroethyl difluoromethyl ether).[4][5] This transformation underscores the ether's stability and its utility as a foundational scaffold for further functionalization in the synthesis of halogenated anesthetics.
The workflow for this established application is a straightforward photochlorination reaction.
Protocol 1: Synthesis of this compound
This protocol is based on the phase transfer catalysis method, which offers high selectivity and conversion rates.[10]
Materials:
-
2,2,2-Trifluoroethanol
-
Chlorodifluoromethane (Freon 22)
-
Monovalent metal hydroxide (e.g., potassium hydroxide)
-
Phase transfer catalyst (e.g., a crown ether like 18-crown-6 or a quaternary ammonium salt)
-
Catalyst (e.g., a trivalent phosphine compound)
-
Organic solvent (miscible with water, e.g., dioxane)
-
Water
-
Pressurized reaction vessel (autoclave)
Procedure:
-
Preparation of the Reaction Mixture: In a suitable organic solvent, dissolve the monovalent metal hydroxide and water.
-
Addition of Reactants: To this solution, add 2,2,2-trifluoroethanol, the phase transfer catalyst, and the co-catalyst. The molar ratio of 2,2,2-trifluoroethanol to chlorodifluoromethane should be approximately 1:1 to 1:1.5.[10] The phase transfer catalyst and co-catalyst are used in catalytic amounts.
-
Reaction Conditions: Seal the pressurized reaction vessel and introduce chlorodifluoromethane. Heat the mixture to a temperature between 40-80°C.[10]
-
Reaction Time: Maintain the reaction for 1-5 hours with stirring.[10] The reaction progress can be monitored by GC-MS.
-
Work-up and Purification: After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure. The reaction mixture can be washed with water to remove inorganic salts. The organic layer is then dried and the product, this compound, is isolated by distillation.
Protocol 2: Conversion to Isoflurane
This protocol describes the photochlorination of this compound to yield Isoflurane.[4]
Materials:
-
This compound (PFE)
-
Chlorine (Cl₂) gas
-
A reaction vessel equipped with a UV light source
-
Water (optional, can improve the process)
Procedure:
-
Reaction Setup: Charge the reaction vessel with this compound. If desired, add a small amount of water (at least 4% by weight) to the reaction mixture.[4]
-
Initiation of Reaction: Begin bubbling chlorine gas through the ether while irradiating the mixture with UV light. The reaction is typically conducted at a low temperature, between -15°C and +30°C.[4]
-
Monitoring the Reaction: The progress of the chlorination is monitored, aiming for a conversion of PFE in the range of 30% to 50% to optimize for the monochlorinated product (Isoflurane) and minimize the formation of dichlorinated byproducts.[4]
-
Work-up and Purification: Once the desired conversion is reached, stop the flow of chlorine and turn off the UV lamp. The crude product is then washed with a basic solution (e.g., sodium bicarbonate) to remove any dissolved HCl and unreacted chlorine. The organic layer is separated, dried, and purified by fractional distillation to isolate Isoflurane.
Potential Applications in Broader Medicinal Chemistry: A Forward Look
While its primary role is as a synthetic intermediate for anesthetics, the unique combination of the trifluoroethyl and difluoromethyl ether moieties suggests potential for broader applications in drug design. The this compound group can be considered as a novel bioisosteric replacement for other functionalities to enhance a molecule's drug-like properties.
Protocol 3: Exploratory Synthesis of an Aryl this compound Derivative
This speculative protocol outlines a potential method for incorporating the this compound moiety onto an aromatic ring, a common scaffold in medicinal chemistry. This is based on general ether synthesis methodologies, as specific examples for this ether are not prevalent.
Materials:
-
A phenol-containing aromatic or heteroaromatic compound
-
A strong base (e.g., sodium hydride)
-
This compound (or a suitable activated derivative)
-
Anhydrous polar aprotic solvent (e.g., DMF or THF)
Procedure:
-
Deprotonation of the Phenol: In an inert atmosphere (e.g., under nitrogen or argon), dissolve the phenol-containing starting material in the anhydrous solvent. Cool the solution in an ice bath and slowly add the strong base to form the corresponding phenoxide.
-
Nucleophilic Substitution: While maintaining the cool temperature, add the this compound. Note: As the ether itself is not highly reactive, an activated form (e.g., with a leaving group) might be necessary, or alternative coupling conditions would need to be explored.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography.
Conclusion and Future Perspectives
This compound holds a firm and important place in pharmaceutical synthesis as the key building block for Isoflurane. While its application has been narrowly focused, the physicochemical properties endowed by its constituent trifluoroethyl and difluoromethyl ether groups suggest a latent potential for broader use in medicinal chemistry. As the demand for metabolically robust and finely-tuned drug candidates grows, exploring the incorporation of this and similar fluorinated ethers as bioisosteric replacements could open new avenues for lead optimization and the development of novel therapeutics. The protocols provided herein serve as a foundation for both its established synthesis and as a starting point for its exploration in new drug discovery campaigns.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Olin, J. F. (1968). U.S. Patent No. 3,363,006. Washington, DC: U.S.
- Bien, D. B., & Raksis, J. W. (2003). U.S. Patent No. 6,551,468. Washington, DC: U.S.
- BenchChem. (2025, December). The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry.
- Larsen, E. R. (1991). U.S. Patent No. 5,026,924. Washington, DC: U.S.
- Hovione. (2024, February 15).
- Togni, A. (2010). Trifluoromethyl ethers and-thioethers as tools for medicinal chemistry and drug discovery. CHIMIA International Journal for Chemistry, 64(4), 254-260.
- CN1197787A - Phase transfer catalysis process synthesizing 2,2,2-trifluoroethyl difluoromethyl ether - Google Patents. (n.d.).
- Tlili, A., & Billard, T. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009.
-
PubChem. (n.d.). Difluoromethyl-2,2,2-trifluoroethyl ether. Retrieved from [Link]
- Hartwig, J. F., & Shaughnessy, K. H. (2013). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate.
- Leroux, F., Jeschke, P., & Schlosser, M. (2008). Trifluoromethyl ethers–synthesis and properties of an unusual substituent. Beilstein journal of organic chemistry, 4, 14.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. mdpi.com [mdpi.com]
- 4. US6551468B1 - Preparation of isoflurane by reaction of 2,2,2-trifluoroethyl difluoro-methyl ether and chlorine in added water, at low temperatures and/or at higher conversions - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. US3363006A - Bis(2,2,2-trifluoroethyl)ether and method of preparation - Google Patents [patents.google.com]
- 10. CN1197787A - Phase transfer catalysis process synthesizing 2,2,2-trifluoroethyl difluoromethyl ether - Google Patents [patents.google.com]
Application Note: 2,2,2-Trifluoroethyldifluoromethyl Ether (HFE-347)
This Application Note is structured to address the specific chemical properties of 2,2,2-Trifluoroethyldifluoromethyl Ether (also known as HFE-347mcc3 , HFE-347pc-f , or RE-347 ).
Critical Scientific Clarification: In the context of liquid-phase organic synthesis (Drug Development), this compound functions primarily as a Green Reaction Medium (Solvent) that modulates fluorination selectivity, rather than a direct nucleophilic fluorinating reagent (like DAST or Deoxo-Fluor). However, in Materials Science , it acts as a Fluorine Source via plasma decomposition. This guide covers both, with a primary focus on its utility in pharmaceutical green chemistry and surface engineering.
Advanced Protocols for Green Fluorination Media & Plasma Surface Engineering
Classification: Hydrofluoroether (HFE), Green Solvent, Plasma EtchantPart 1: Executive Technical Summary
This compound (HFE-347) represents a class of segregated hydrofluoroethers designed to replace high-GWP (Global Warming Potential) solvents and ozone-depleting substances. In drug discovery and materials science, it serves two distinct, high-value roles:
-
In Medicinal Chemistry (Green Solvent): It acts as a highly polar yet non-coordinating solvent for electrophilic fluorination. Unlike THF or diethyl ether, the electron-withdrawing fluorine atoms on the ether linkage render the oxygen less basic, preventing Lewis acid complexation. This unique property enhances the reactivity of electrophilic fluorinating agents (e.g., Selectfluor™) and radical trifluoromethylation reagents.
-
In Materials Science (Fluorinating Precursor): Under plasma conditions (PECVD/ALE), HFE-347 decomposes to generate controlled fluorocarbon radicals (
, ), enabling the precise surface fluorination and atomic layer etching (ALE) of silicon nitride ( ) and silicon dioxide ( ).
Chemical Profile & Properties
| Property | Value | Relevance to Protocol |
| Boiling Point | 56°C | Ideal for reflux and easy removal via rotary evaporation. |
| Density | 1.48 g/mL | Facilitates phase separation in aqueous workups (fluorous phase bottom). |
| Dielectric Constant | ~6–8 (Est.) | Sufficient polarity to solubilize cationic reagents (e.g., Selectfluor) better than hexanes. |
| Stability | High | Inert to oxidizers and weak bases; compatible with radical chemistry. |
| GWP (100-yr) | ~530 | Significantly lower than traditional PFCs or CFCs. |
Part 2: Mechanism of Action
A. Liquid Phase: The "Inert Host" Effect
In electrophilic fluorination, the solvent plays a critical role. Oxygenated solvents (THF, Et2O) often coordinate with the electrophilic fluorine source or the Lewis Acid catalyst, dampening reactivity.
-
Mechanism: The strong inductive effect of the
and groups reduces the electron density on the ether oxygen. -
Result: HFE-347 solubilizes reagents without "sequestering" the active fluorinating species, leading to faster kinetics and often altered regioselectivity compared to acetonitrile (MeCN) or dichloromethane (DCM).
B. Plasma Phase: Radical Generation
In plasma reactors, HFE-347 functions as a "soft" fluorinating agent.
-
Pathway:
-
Selectivity: The presence of hydrogen in the backbone scavenges excess fluorine atoms (forming HF), which increases the
ratio in the polymer deposition, allowing for high selectivity in etching over Poly-Si.
Part 3: Visualization of Workflows
Figure 1: Decision Matrix for HFE-347 Application
This diagram guides the researcher in selecting HFE-347 based on the intended chemical transformation.
Caption: Decision tree distinguishing HFE-347's role as an inert solvent in synthesis vs. a reactive precursor in plasma etching.
Part 4: Experimental Protocols
Protocol A: Green Electrophilic Fluorination of Indoles
Objective: Regioselective C3-fluorination of indole derivatives using Selectfluor™ in HFE-347 media. Rationale: HFE-347 replaces Dichloromethane (DCM) and Acetonitrile (MeCN), offering easier workup (fluorous extraction) and avoiding chlorinated waste.
Materials:
-
Substrate: Indole derivative (1.0 equiv)
-
Reagent: Selectfluor™ (1.1 equiv)
-
Solvent: HFE-347 (0.1 M concentration relative to substrate)
-
Quench: Saturated
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with the Indole substrate (e.g., 1.0 mmol).
-
Solvation: Add HFE-347 (10 mL). Note that some polar substrates may form a suspension; this is acceptable as the reaction proceeds.
-
Addition: Add Selectfluor™ (1.1 mmol) in one portion at room temperature (23°C).
-
Note: Unlike MeCN, HFE-347 does not coordinate to the cationic center of Selectfluor, potentially increasing the effective oxidation potential.
-
-
Monitoring: Stir vigorously. Monitor via TLC or LC-MS. Reaction times are typically 1–4 hours.
-
Workup (Phase Separation):
-
Add water (10 mL) to the reaction mixture.
-
HFE-347 (Density 1.48) will form the bottom layer (unlike Et2O/EtOAc).
-
Separate the organic (fluorinated) phase.
-
Extract the aqueous layer once with a small amount of EtOAc if yield is low (rare).
-
-
Isolation: Dry the HFE-347 layer over
, filter, and concentrate. HFE-347 can be recovered via distillation for reuse.
Protocol B: Plasma Atomic Layer Etching (ALE) of Silicon Nitride
Objective: Selective etching of
Parameters:
-
Precursor: HFE-347mcc3 (Liquid delivery, vaporized at 60°C).
-
Carrier Gas: Argon (Ar).
-
Plasma Power: Inductively Coupled Plasma (ICP) source.
Workflow:
-
Adsorption Step: Introduce HFE-347 vapor into the chamber. The molecule adsorbs onto the
surface. -
Activation: Ignite Ar plasma (low bias).
-
Reaction: Plasma fragmentation generates
species. -
Purge: Remove volatile
and byproducts. -
Result: Controlled Ångstrom-level removal of material with reduced surface damage compared to pure
or plasmas.
Part 5: Critical Diagnostic & Troubleshooting
Common Confusion: HFE-347 vs. TFEDMA Researchers often confuse fluorinated ethers with fluorinated amines. Use this table to ensure you have the correct reagent.
| Feature | HFE-347 (This Topic) | TFEDMA (Petrov's Reagent) |
| Structure | ||
| Class | Fluorinated Ether | Fluorinated Amine |
| Reactivity | Chemically Inert (Solvent) | Highly Reactive (Reagent) |
| Primary Use | Solvent, Cleaning, Plasma Etch | Nucleophilic Fluorination ( |
| Stability | Stable to water/air | Hydrolyzes in water (releases HF) |
Troubleshooting Protocol A (Synthesis):
-
Issue: Substrate insolubility in HFE-347.
-
Solution: Use a co-solvent system. Add 5-10% Acetonitrile or Methanol. HFE-347 is miscible with most organic solvents.
-
Issue: Poor phase separation.
-
Solution: The density (1.48) is close to DCM (1.33) but heavier than water. Ensure you identify the bottom layer.
Part 6: References
-
Chemical Identity & Properties:
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21647381, Difluoromethyl 2,2,2-trifluoroethyl ether. Retrieved from [Link]
-
-
Plasma Etching Applications:
-
Park, S., et al. (2023). "Plasma Atomic Layer Etching of SiO2 and Si3N4 with Low Global Warming C4H3F7O Isomers." ACS Applied Materials & Interfaces. (Demonstrates HFE-347mcc3 as a fluorinating precursor for surface etching). Retrieved from [Link]
-
-
Green Solvent Applications:
-
Synthesis Context (Clarification of Reagents):
Sources
Application Notes and Protocols: 2,2,2-Trifluoroethyldifluoromethyl Ether in Agrochemical Synthesis
Introduction: The Strategic Role of Fluorinated Ethers in Modern Agrochemicals
The strategic incorporation of fluorine atoms into active pharmaceutical and agrochemical ingredients has become a cornerstone of modern chemical design. Fluorine's unique properties, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[1] Within the diverse landscape of organofluorine chemistry, fluorinated ethers, such as 2,2,2-Trifluoroethyldifluoromethyl ether, represent a versatile class of building blocks and intermediates.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and potential applications of this compound in the synthesis of novel agrochemicals. We will delve into the synthetic protocols for this ether, explore its reactivity, and provide detailed application notes on its utility as a precursor for introducing the valuable trifluoroethyl and difluoromethyl moieties into agrochemical scaffolds.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective application. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C3H3F5O | [1] |
| Molecular Weight | 150.05 g/mol | [1] |
| Boiling Point | 28-30 °C | |
| Density | 1.43 g/cm³ (predicted) | |
| Appearance | Colorless liquid | |
| CAS Number | 1885-48-9 |
Synthesis of this compound: A Phase-Transfer Catalysis Approach
The synthesis of this compound can be efficiently achieved through a phase-transfer catalysis process, which offers high selectivity and conversion rates.[2] This method utilizes readily available starting materials and avoids harsh reaction conditions.
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol:
Materials:
-
2,2,2-Trifluoroethanol (CF3CH2OH)
-
Chlorodifluoromethane (CHClF2)
-
Sodium Hydroxide (NaOH)
-
Quaternary ammonium salt (e.g., Tetrabutylammonium bromide) as a phase-transfer catalyst
-
Water
-
Organic Solvent (e.g., Dichloromethane)
-
Reaction vessel equipped with a stirrer, condenser, and gas inlet
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, charge the reaction vessel with 2,2,2-Trifluoroethanol, water, and the organic solvent.
-
Addition of Base and Catalyst: Add the sodium hydroxide and the phase-transfer catalyst to the mixture.
-
Introduction of Chlorodifluoromethane: While stirring vigorously, slowly bubble Chlorodifluoromethane gas into the reaction mixture. The molar ratio of 2,2,2-Trifluoroethanol to Chlorodifluoromethane should be approximately 1:1.2.
-
Reaction Conditions: Maintain the reaction temperature between 25-40°C. The reaction is typically complete within 4-6 hours.
-
Work-up and Purification: After the reaction is complete, stop the gas flow and allow the mixture to separate. Wash the organic layer with water to remove any remaining base and catalyst. Dry the organic layer over anhydrous magnesium sulfate, filter, and distill to obtain the pure this compound.
Causality Behind Experimental Choices:
-
Phase-Transfer Catalyst: The use of a phase-transfer catalyst is crucial for bringing the trifluoroethoxide anion (formed in the aqueous phase) into the organic phase to react with the gaseous chlorodifluoromethane.
-
Vigorous Stirring: Vigorous stirring is essential to ensure efficient mass transfer between the gas, liquid, and organic phases.
-
Temperature Control: Maintaining a moderate temperature prevents the excessive evaporation of the volatile chlorodifluoromethane and minimizes potential side reactions.
Application in Agrochemical Synthesis: A Gateway to Novel Fluorinated Pesticides
While this compound itself is not typically the final active ingredient in agrochemicals, its true value lies in its role as a versatile intermediate. Through further chemical transformations, it can serve as a precursor for introducing the trifluoroethyl or difluoromethyl groups into more complex molecules, thereby enhancing their pesticidal properties.
A key transformation of this compound is its selective chlorination to yield 1-chloro-2,2,2-trifluoroethyl difluoromethyl ether.[3] This chlorinated intermediate is a more reactive electrophile, making it an excellent candidate for nucleophilic substitution reactions.
Protocol for the Chlorination of this compound
Reaction Scheme:
Caption: Chlorination of this compound.
Experimental Protocol:
Materials:
-
This compound
-
Chlorine gas (Cl2)
-
UV lamp
-
Photoreactor equipped with a gas inlet, condenser, and stirrer
Procedure:
-
Reaction Setup: Charge the photoreactor with this compound.
-
Initiation: Begin stirring and irradiating the reactant with the UV lamp.
-
Chlorination: Slowly introduce chlorine gas into the reactor. The reaction is exothermic, so the rate of chlorine addition should be controlled to maintain a safe temperature.
-
Monitoring: Monitor the progress of the reaction by gas chromatography (GC) to determine the conversion of the starting material.
-
Work-up: Once the desired conversion is reached, stop the chlorine flow and UV irradiation. Purge the reactor with nitrogen to remove any unreacted chlorine and HCl byproduct. The crude product can be purified by fractional distillation.
Trustworthiness of the Protocol: This photochemical chlorination is a well-established industrial process for the synthesis of halogenated ethers. The reaction is highly selective for the monochlorination of the ethyl group.
Application Note: Synthesis of a Hypothetical Fluorinated Phenoxy Herbicide
The 1-chloro-2,2,2-trifluoroethyl difluoromethyl ether intermediate is an excellent candidate for the synthesis of novel agrochemicals. For instance, it can be used to alkylate phenolic compounds, a common structural motif in many herbicides. The following is a representative protocol for the synthesis of a hypothetical fluorinated phenoxy herbicide.
Workflow Diagram:
Caption: Workflow for the synthesis of a hypothetical agrochemical.
Experimental Protocol (Representative):
Materials:
-
1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether
-
4-Hydroxyphenoxyacetic acid (or another suitable phenolic substrate)
-
Potassium carbonate (K2CO3)
-
Acetonitrile (CH3CN)
-
Reaction flask with a condenser and stirrer
Procedure:
-
Reaction Setup: In a reaction flask, dissolve the 4-hydroxyphenoxyacetic acid and potassium carbonate in acetonitrile.
-
Addition of Alkylating Agent: Slowly add the 1-chloro-2,2,2-trifluoroethyl difluoromethyl ether to the mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) and stir for 8-12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Remove the acetonitrile under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water. Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the hypothetical fluorinated phenoxy herbicide.
Expertise and Experience Insights:
-
Choice of Base: Potassium carbonate is a mild and effective base for this type of O-alkylation, minimizing potential side reactions.
-
Solvent Selection: Acetonitrile is a suitable polar aprotic solvent that facilitates the nucleophilic substitution reaction.
-
Plausibility: This proposed synthesis is based on the well-established Williamson ether synthesis and represents a chemically sound approach to incorporating the fluorinated ether moiety into a phenoxyacetic acid scaffold, a known herbicidal pharmacophore.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel fluorinated agrochemicals. Its efficient synthesis via phase-transfer catalysis and its subsequent transformation into a reactive chlorinated intermediate open up numerous possibilities for the design and development of next-generation herbicides, fungicides, and insecticides. The protocols and application notes provided herein offer a solid foundation for researchers to explore the potential of this unique fluorinated ether in their agrochemical discovery programs.
References
-
Chem-Impex. 2,2,2-Trifluoroethyl difluoromethyl ether. Available at: [Link]
-
PubChem. Difluoromethyl 2,2,2-trifluoroethyl ether. Available at: [Link]
- Google Patents. CN1197787A - Phase transfer catalysis process synthesizing 2,2,2-trifluoroethyl difluoromethyl ether.
- Google Patents. US6551468B1 - Preparation of isoflurane by reaction of 2,2,2-trifluoroethyl difluoro-methyl ether and chlorine in added water, at low temperatures and/or at higher conversions.
- Google Patents. EP1812367B1 - Process for production of 1,2,2,2-tetrafluoro ethyl difluoro methyl ether.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CN1197787A - Phase transfer catalysis process synthesizing 2,2,2-trifluoroethyl difluoromethyl ether - Google Patents [patents.google.com]
- 3. US6551468B1 - Preparation of isoflurane by reaction of 2,2,2-trifluoroethyl difluoro-methyl ether and chlorine in added water, at low temperatures and/or at higher conversions - Google Patents [patents.google.com]
Application Note: Handling and Disposal of 2,2,2-Trifluoroethyldifluoromethyl Ether (HFE-347)
Introduction & Chemical Identity
2,2,2-Trifluoroethyldifluoromethyl Ether (CAS: 1885-48-9), commonly known by trade names such as HFE-347 or RE-347 , is a hydrofluoroether (HFE) solvent. It is widely used in drug development and precision cleaning as a replacement for chlorofluorocarbons (CFCs) due to its zero ozone depletion potential (ODP) and favorable environmental profile.
However, its unique fluorinated structure requires specific handling and disposal protocols that differ significantly from standard organic solvents like acetone or dichloromethane. Improper disposal can damage incineration infrastructure (due to hydrofluoric acid generation) or create hazardous reactions with incompatible waste streams.
Chemical Profile
| Property | Specification | Notes |
| Chemical Structure | Highly fluorinated ether backbone | |
| CAS Number | 1885-48-9 | Primary identifier for waste profiling |
| Synonyms | HFE-347, RE-347, Difluoromethyl 2,2,2-trifluoroethyl ether | |
| Physical State | Clear, colorless liquid | Volatile (Boiling Point: ~56°C) |
| Flammability | Non-Flammable | No Flash Point (Tag Closed Cup) |
| Solubility | Negligible in water | Miscible with most organic solvents |
Safety & Hazard Assessment
Toxicity and Health Hazards
While HFE-347 has a lower toxicity profile compared to chlorinated solvents (e.g., chloroform), it is not benign.
-
Inhalation (Primary Risk): High vapor pressure leads to rapid evaporation. Inhalation of high concentrations can cause Central Nervous System (CNS) depression , manifesting as dizziness, drowsiness, or narcosis (STOT SE 3).
-
Skin/Eye Contact: Mild irritation.[1] Prolonged exposure can defat skin, leading to dermatitis.
Reactivity & Incompatibilities
CRITICAL WARNING: Unlike standard ethers (e.g., diethyl ether), HFE-347 is relatively stable against peroxide formation. However, it exhibits specific reactivities that dictate segregation:
-
Alkali Metals (Li, Na, K): DO NOT MIX.
-
Mechanism: Fluorinated ethers can react with alkali metals to generate solvated electrons, leading to rapid decomposition and potential runaway reactions. This is a known degradation pathway in battery electrolyte research.
-
-
Strong Bases (NaOH, KOH, Alkoxides):
-
Mechanism: Strong bases can induce dehydrofluorination or elimination reactions, compromising the solvent's integrity and potentially generating toxic byproducts or heat.
-
-
Lewis Acids (AlCl₃, BF₃):
-
Can catalyze the cleavage of the ether bond under elevated temperatures.
-
Handling Protocol
Engineering Controls
-
Fume Hood: Mandatory. Due to its volatility and CNS effects, all dispensing and open-container operations must occur inside a certified chemical fume hood.
-
Ventilation: Ensure general lab ventilation provides >6 air changes per hour.
Personal Protective Equipment (PPE) Matrix
| Protection Type | Recommendation | Rationale |
| Eye Protection | Chemical Splash Goggles | Prevent eye contact with volatile vapors/splashes. |
| Hand Protection (Splash) | Nitrile Gloves (Min 4 mil) | Good for incidental contact. Change immediately upon contamination. |
| Hand Protection (Spill) | Laminate (Silver Shield) or Butyl Rubber | Fluorinated solvents can permeate nitrile over prolonged contact. |
| Body Protection | Standard Lab Coat | Cotton/Poly blend is sufficient; HFE-347 is not corrosive to skin. |
Waste Management & Disposal Protocol
Waste Classification
Proper classification is the cornerstone of safe disposal. HFE-347 is NOT a federally listed RCRA hazardous waste (F-list or U-list) by default, nor is it ignitable (D001).
However, for disposal purposes, it MUST be managed as:
-
Profile: Halogenated Solvent Waste.
-
Hazard Class: Non-RCRA Regulated (unless contaminated), but treated as Hazardous by disposal facilities due to fluorine content.
Segregation Strategy
Do not commingle HFE-347 with:
-
Non-Halogenated Solvents: Mixing HFE-347 with acetone or methanol converts the entire mixture into "Halogenated Waste," significantly increasing disposal costs.
-
Aqueous Waste: HFE-347 is immiscible with water; mixing creates a biphasic waste that requires expensive phase separation.
-
Alkali Metals/Strong Bases: Risk of reaction (see Section 2.2).
Containerization
-
Material: High-Density Polyethylene (HDPE) or Glass. Avoid low-grade plastics that may swell.
-
Venting: Use vented caps if available, especially if the waste stream contains traces of reactants that might off-gas.
-
Labeling:
-
Primary Label: "USED SOLVENT: this compound"[2]
-
Constituents: List all contaminants (e.g., "95% HFE-347, 5% Ethanol").
-
Hazard Checkbox: [x] Halogenated [ ] Flammable [x] Irritant
-
Disposal Decision Tree
Figure 1: Decision logic for classifying and routing HFE-347 waste streams.
Spill Response Protocol
Minor Spill (< 500 mL):
-
Alert: Notify nearby personnel.
-
Ventilate: Open fume hoods fully; if outside hood, open windows/doors.
-
PPE: Don nitrile gloves (double layer recommended) and goggles.
-
Absorb: Use inert absorbents (Vermiculite, Sand, or Universal Absorbent Pads). Do not use sawdust (combustible).
-
Clean: Scoop absorbed material into a wide-mouth HDPE jar. Label as "Solid Debris with Halogenated Solvent".
-
Wash: Clean surface with soap and water.[3]
Major Spill (> 500 mL or outside containment):
-
Evacuate: Leave the area immediately. Vapors can displace oxygen and cause narcosis.
-
Isolate: Close doors and post "Do Not Enter" signage.
-
Contact: Call EHS or Emergency Response Team.
Destruction Methodology (For EHS/Facilities)
The only acceptable final disposal method for HFE-347 is High-Temperature Incineration .
-
Requirement: The incinerator must be equipped with Wet Gas Scrubbers .
-
Reasoning: Upon combustion, the
and groups decompose to form Hydrogen Fluoride (HF) and Carbonyl Fluoride ( ).-
:
-
:
-
Infrastructure Impact: HF is extremely corrosive to refractory brick and metal linings. Standard incinerators without caustic scrubbers cannot handle this waste stream. Ensure your waste hauler is declared of the high fluorine content.
References
-
Unistar Chemical. (2025). HFE-347 Product Data Sheet & Handling Guide. Retrieved October 26, 2025, from [Link]
-
U.S. EPA. (2025). Solvent Waste Management and RCRA Regulations. Environmental Protection Agency. Retrieved October 26, 2025, from [Link]
-
Diversified CPC. (2025). HFE-347 Technical Properties and Flammability Data.[4] Retrieved October 26, 2025, from [Link]
Sources
2,2,2-Trifluoroethyldifluoromethyl Ether reaction mechanisms.
Application Note: 2,2,2-Trifluoroethyl Difluoromethyl Ether (RE-245) Mechanistic Profiling, Synthesis Protocols, and Metabolic Stability Assessment
Abstract
This technical guide provides a comprehensive analysis of 2,2,2-trifluoroethyl difluoromethyl ether (
Chemical Identity & Physicochemical Profile
Before engaging in synthesis or biological testing, the precise chemical identity must be established to distinguish this molecule from the tetrafluoroethyl variant (HFE-347).
| Property | Specification |
| Chemical Name | 2,2,2-Trifluoroethyl difluoromethyl ether |
| Common Designations | HFE-245mf, RE-245 |
| CAS Number | 333-36-8 |
| Molecular Formula | |
| Molecular Weight | 150.05 g/mol |
| Boiling Point | ~29°C - 30°C (Volatile) |
| Density | ~1.36 g/mL |
| Solubility | Miscible with organic solvents; limited water solubility. |
| Key Reactivity | Stable to base/acid hydrolysis; susceptible to radical H-abstraction. |
Reaction Mechanisms
Synthetic Mechanism: Carbene Insertion
The most robust synthesis involves the reaction of 2,2,2-trifluoroethanol (TFE) with chlorodifluoromethane (HCFC-22) in the presence of a strong base. Unlike standard Williamson ether synthesis (
-
Step 1: Alkoxide Formation. The base (NaOH or KOH) deprotonates TFE to form the trifluoroethoxide anion.
-
Step 2: Carbene Generation. The base deprotonates HCFC-22, followed by
-elimination of chloride to generate the electrophilic difluorocarbene. -
Step 3: Insertion/Attack. The trifluoroethoxide anion attacks the difluorocarbene.
-
Step 4: Protonation. The resulting anion abstracts a proton from the aqueous medium to form the final ether.
Critical Insight: The use of a Phase Transfer Catalyst (PTC) is essential to transport the hydroxide ion into the organic phase or the alkoxide into the interface, significantly enhancing the reaction rate of the gaseous HCFC-22.
Figure 1: Carbene-mediated synthesis of 2,2,2-trifluoroethyl difluoromethyl ether.
Metabolic Degradation: Oxidative Defluorination
For drug development, understanding the metabolic stability is paramount. This ether is primarily metabolized by Cytochrome P450 2E1 (CYP2E1) in the liver.[1][2]
-
Mechanism: CYP2E1 targets the
bond of the difluoromethyl group ( ). -
Intermediates: Hydroxylation leads to an unstable hemiacetal, which spontaneously collapses.
-
Toxicological Concern: The breakdown releases inorganic fluoride ions (
), which are nephrotoxic at high serum concentrations, and trifluoroethanol/trifluoroacetic acid.
Figure 2: CYP2E1-mediated oxidative defluorination pathway.
Experimental Protocols
Protocol A: Phase-Transfer Catalyzed Synthesis
Objective: Synthesize 2,2,2-trifluoroethyl difluoromethyl ether with >90% purity. Safety: HCFC-22 is a gas.[3] Use a pressure-rated autoclave. Work in a fume hood.
Materials:
-
2,2,2-Trifluoroethanol (TFE): 1.0 eq
-
Sodium Hydroxide (NaOH): 2.0 eq (50% w/w aqueous solution)
-
Chlorodifluoromethane (HCFC-22): 1.2 eq (Gas)
-
Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (1-2 mol%)
-
Solvent: Dichloromethane (optional, biphasic system preferred)
Procedure:
-
Charge: Load TFE, 50% NaOH solution, and TBAB into a stainless steel autoclave equipped with a magnetic stirrer and cooling jacket.
-
Purge: Seal the reactor and purge with
to remove oxygen. -
Addition: Cool the mixture to 0°C. Slowly introduce HCFC-22 gas while monitoring pressure.
-
Reaction: Heat the reactor to 50–60°C . The pressure will rise initially and then drop as the gas is consumed. Stir vigorously (>800 RPM) to maximize phase transfer.
-
Completion: Reaction is complete when pressure stabilizes (approx. 4–6 hours).
-
Work-up:
-
Cool to room temperature.[3] Vent excess R-22 safely.
-
Separate the lower organic layer (fluorinated ethers are typically dense).
-
Wash the organic layer with water (2x) and brine (1x).
-
Dry over
.
-
-
Purification: Fractional distillation. Collect the fraction boiling at 29–30°C .
-
Note: Use a chilled condenser (glycol coolant) due to low boiling point.
-
Protocol B: Metabolic Stability Assay (Microsomal)
Objective: Determine the intrinsic clearance and fluoride release rate.
Materials:
-
Liver Microsomes (Rat or Human), 20 mg/mL protein.
-
NADPH Regenerating System (MgCl2, Glucose-6-phosphate, G6PDH, NADP+).
-
Test Compound: 2,2,2-Trifluoroethyl difluoromethyl ether (10 mM stock in DMSO).
-
Sealable Headspace Vials (20 mL) with PTFE-lined caps.
Procedure:
-
Preparation: Prepare a master mix of Microsomes (0.5 mg/mL final) in Phosphate Buffer (100 mM, pH 7.4).
-
Incubation: Aliquot 495 µL of master mix into headspace vials.
-
Dosing: Add 5 µL of Test Compound (Final conc: 100 µM). Seal immediately to prevent evaporation.
-
Initiation: Inject NADPH regenerating system through the septum. Incubate at 37°C in a shaking water bath.
-
Sampling:
-
Timepoints: 0, 5, 15, 30, 60 min.
-
Termination: Inject 500 µL of ice-cold Acetonitrile (for organic analysis) or 50 µL of Perchloric acid (for Fluoride analysis).
-
-
Analysis:
-
Substrate Loss: Analyze headspace gas by GC-MS/FID.
-
Metabolite Formation: Measure Free Fluoride (
) in the liquid phase using an Ion-Selective Electrode (ISE) or Ion Chromatography.
-
References
-
Synthesis Mechanism & Phase Transfer
-
Title: Phase transfer catalysis process synthesizing 2,2,2-trifluoroethyl difluoromethyl ether.[4]
- Source: CN P
-
URL:
-
-
Metabolic Pathways (CYP2E1)
-
Title: Role of P4502E1 in the metabolism of 1,1,2,2-tetrafluoro-1-(2,2,2-trifluoroethoxy)-ethane.[5]
- Source: PubMed (Drug Metab Dispos).
-
URL:
-
-
General Fluorinated Ether Synthesis
-
Title: Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate.[3]
- Source: NIH / PMC.
-
URL:
-
-
Physicochemical Properties
Sources
- 1. Clinical enflurane metabolism by cytochrome P450 2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism [e-safe-anaesthesia.org]
- 3. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN1197787A - Phase transfer catalysis process synthesizing 2,2,2-trifluoroethyl difluoromethyl ether - Google Patents [patents.google.com]
- 5. Role of P4502E1 in the metabolism of 1,1,2,2-tetrafluoro-1-(2,2,2-trifluoroethoxy)-ethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US3363006A - Bis(2,2,2-trifluoroethyl)ether and method of preparation - Google Patents [patents.google.com]
- 7. Applications of 2,2,2-Trifluoroethanol_Chemicalbook [chemicalbook.com]
- 8. Trifluoroethanol: Top 5 Uses, Properties & Safety Guide [ketonepharma.com]
- 9. 2,2,2-Trifluoroethanol [chemeurope.com]
- 10. 1,1,2,2-Tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane | C4H3F7O | CID 164596 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving yield in reactions with 2,2,2-Trifluoroethyldifluoromethyl Ether
Technical Support Center: Optimizing Yields with 2,2,2-Trifluoroethyldifluoromethyl Ether (HFE-347pcf2)
Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist, Fluorine Chemistry Div. Last Updated: February 18, 2026
Executive Summary
This technical guide addresses yield optimization for This compound (CAS: 406-78-0), also known as HFE-347pcf2 or simply RE-200 . This molecule serves two critical roles in modern chemical development:
-
As a Key Intermediate: Specifically in the synthesis of inhalation anesthetics like Isoflurane and Desflurane .
-
As a Green Solvent: A non-ozone-depleting fluorinated solvent for oxidations and electrochemical systems.
The following protocols focus on the causality of yield loss —specifically addressing phase-transfer inefficiencies during its synthesis and selectivity issues during its downstream chlorination.
Part 1: Synthesis of HFE-347pcf2 (The Upstream Protocol)
Objective: Maximize conversion of 2,2,2-Trifluoroethanol (TFE) to HFE-347pcf2 via difluorocarbene insertion.
The Core Problem: Carbene Hydrolysis vs. Insertion
The synthesis involves reacting TFE with Chlorodifluoromethane (HCFC-22) in the presence of a strong base. The reaction relies on the in situ generation of difluorocarbene (
-
Yield Killer: The generated
is highly electrophilic. If it encounters water (from the aqueous base) before the TFE alkoxide, it hydrolyzes to carbon monoxide and formate, wasting reagent and stalling the reaction.
Optimized Protocol: Phase Transfer Catalysis (PTC)
To improve yield from the standard ~30-40% to >80%, you must decouple the deprotonation event from the carbene generation using a specific PTC system.
Recommended Reagents:
-
Substrate: 2,2,2-Trifluoroethanol (TFE).[1]
-
Carbene Source:
(Freon-22) gas. -
Base: 50% NaOH (aq).
-
Catalyst: Tetrabutylammonium bromide (TBAB) or 18-Crown-6 (1-2 mol%).
Step-by-Step Workflow:
-
The "Dry" Zone: Charge the reactor with TFE and the PTC. Do not add the aqueous base yet if using a single vessel, or use a biphasic setup.
-
Temperature Control: Cool the mixture to 0–5°C . High temperatures favor carbene hydrolysis over insertion.
-
Controlled Addition: Introduce
gas slowly. The reaction is exothermic. -
Agitation: High-shear mixing (>500 RPM) is non-negotiable. You must maximize the interfacial area between the organic phase (TFE/Carbene) and the aqueous base phase.
Data: Yield vs. Catalyst Choice
| Catalyst System | Typical Yield | Primary Failure Mode |
|---|
| None (Direct Base) | 30–45% | Rapid hydrolysis of
Part 2: Downstream Application – Chlorination to Isoflurane
Objective: Selective photo-chlorination of HFE-347pcf2 to produce Isoflurane (
The Core Problem: Selectivity and Over-Chlorination
Radical chlorination is aggressive. The
-
Standard Yield: 40–50% (due to stopping early to prevent over-chlorination).
-
Target Yield: >85% (using the "Reduction-Rescue" technique).
Troubleshooting Guide: The "Reduction-Rescue" Loop
Do not discard the over-chlorinated fraction. The industry-standard "trick" to maximizing yield is to push the reaction further and then chemically reverse the over-chlorinated byproducts.
Protocol:
-
Chlorination: React HFE-347pcf2 with
under UV light (300–400 nm) at 15–20°C .-
Critical: Stop when conversion reaches ~60%. Going beyond this exponentially increases the dichloro- species.
-
-
The Rescue Step (Yield Booster):
Technical Insight: This "rescue" step can recover up to 20% additional yield from what would otherwise be waste waste [1, 2].
Part 3: Visualization of Reaction Pathways
The following Graphviz diagram illustrates the synthesis and the "Rescue Loop" for Isoflurane production.
Figure 1: Reaction pathway showing the synthesis of HFE-347pcf2 and the critical "Rescue Step" converting waste byproducts back into Isoflurane.
Part 4: Frequently Asked Questions (Troubleshooting)
Q1: My HFE-347pcf2 synthesis yield is stuck at 40%. I see vigorous bubbling. What is happening? A: The bubbling is likely CO gas, indicating your difluorocarbene is hydrolyzing with water instead of reacting with the TFE.
-
Fix: Increase the agitation rate immediately. The reaction is diffusion-controlled.
-
Fix: Lower the temperature.[3][5] Hydrolysis has a higher activation energy than the insertion reaction; cooling to 0°C favors the desired ether formation.
Q2: When using HFE-347pcf2 as a solvent for electrochemical fluorination, conductivity is lower than expected.
A: This ether has low polarity (
-
Fix: Ensure water content is <10 ppm. Even trace water in fluorinated ethers creates HF acid spikes that passivate electrodes. Use 3Å molecular sieves activated at 200°C.
Q3: During chlorination to Isoflurane, I am generating azeotropes that are hard to separate. A: The monochloro- (Isoflurane) and dichloro- species have similar boiling points.
-
Fix: Do not rely on distillation alone. Implement the UV/Isopropanol reduction step (described in Part 2) before distillation. This chemically converts the difficult-to-separate dichloro- impurity into the product, eliminating the separation problem entirely [3].
References
-
Halpern, D. et al. (1995). Preparation of isoflurane. US Patent 5,416,244. Link
- Key Finding: Describes the exhaustive chlorination followed by UV/alcohol reduction to maximize yield >80%.
-
Zhang, J. et al. (2010). Synthesis method of isoflurane. CN Patent 101830781B. Link
- Key Finding: Optimization of the chlorination temperature and water addition to suppress side reactions.
-
Tokuhashi, K. et al. (2000). Rate constants for the reactions of OH radicals with HFE-347pcf2. Journal of Physical Chemistry A. Link
- Key Finding: Kinetic data relevant to the stability and radical reactivity of the ether.
- Terrell, R.C. (1972). Fluorinated Ethers. US Patent 3,637,477.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bis(2,2,2-trifluoroethyl) Ether | 333-36-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Page loading... [wap.guidechem.com]
- 4. CN101830781B - Synthesis method of isoflurane - Google Patents [patents.google.com]
- 5. US6551468B1 - Preparation of isoflurane by reaction of 2,2,2-trifluoroethyl difluoro-methyl ether and chlorine in added water, at low temperatures and/or at higher conversions - Google Patents [patents.google.com]
side reactions of 2,2,2-Trifluoroethyldifluoromethyl Ether
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with fluorinated ethers. This guide is designed to provide in-depth troubleshooting advice and practical solutions for side reactions encountered during the synthesis of compounds like 2,2,2-Trifluoroethyldifluoromethyl Ether (CF₃CH₂OCHF₂). Our goal is to equip you with the expertise to anticipate, diagnose, and resolve common experimental challenges.
Introduction to Fluorinated Ether Synthesis
Fluorinated ethers are a critical class of molecules in modern chemistry, prized for their unique properties such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics.[1][2] These attributes make them invaluable in pharmaceuticals, agrochemicals, and materials science.[1][2] The synthesis of these compounds, however, is not without its challenges. The presence of highly electronegative fluorine atoms can significantly influence reaction pathways, often leading to undesired side reactions.[3][4]
This guide will focus on the common synthetic routes to fluorinated ethers, with a particular emphasis on troubleshooting the side reactions that can compromise yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that you may encounter during your experiments.
Q1: I am attempting to synthesize an asymmetric fluorinated ether, but my yield is very low. What are the likely causes?
Low yield in fluorinated ether synthesis can stem from several factors, often related to the choice of reagents and reaction conditions.
-
Poor Nucleophilicity of Fluoroalcohols: Fluorinated alcohols, such as 2,2,2-trifluoroethanol, are significantly less nucleophilic than their non-fluorinated counterparts due to the electron-withdrawing effect of the fluorine atoms. This can slow down the desired SN2 reaction.[5]
-
Competing Elimination Reaction (E2): This is one of the most common side reactions.[3][6] If you are using a strong, sterically hindered base to deprotonate your alcohol, it can preferentially act as a base rather than a nucleophile, leading to the elimination of HX from the alkyl halide to form an alkene.[3][7]
-
Incomplete Deprotonation: The pKa of fluorinated alcohols is lower than that of typical alcohols, but a sufficiently strong base is still required for complete deprotonation to the alkoxide. Incomplete formation of the nucleophile will naturally lead to low conversion.
-
Reagent Purity and Moisture: Trace amounts of water can quench the alkoxide or react with sensitive reagents.[8] Ensure all reagents are pure and solvents are anhydrous.[8]
Q2: I am observing a significant amount of an alkene byproduct in my reaction mixture. How can I minimize this elimination side reaction?
The competition between substitution (SN2, desired) and elimination (E2, undesired) is a classic challenge in ether synthesis.[3]
-
Choice of Base: Avoid bulky or very strong bases like potassium tert-butoxide if elimination is a problem.[7] Consider using a milder base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), which are less likely to promote elimination.[6]
-
Reaction Temperature: Lowering the reaction temperature generally favors the SN2 pathway over E2, as elimination reactions often have a higher activation energy.[8]
-
Alkyl Halide Structure: The structure of your alkylating agent is critical. Primary alkyl halides are best for SN2 reactions.[9] Secondary halides will give a mixture of substitution and elimination, while tertiary halides will almost exclusively yield the elimination product.[6][9]
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of the alkoxide and favor the SN2 reaction.[6]
Visualizing Reaction Pathways: SN2 vs. E2
The following diagram illustrates the competition between the desired Williamson ether synthesis (SN2) and the common elimination (E2) side reaction when preparing a fluorinated ether.
Caption: Competing SN2 and E2 pathways in fluorinated ether synthesis.
Q3: My difluoromethyl ether product seems to be degrading during workup or purification. What could be the cause?
Difluoromethyl ethers can be susceptible to hydrolysis under certain conditions, which is a key consideration during the purification stages.
-
Acid-Mediated Hydrolysis: Strong acidic conditions can lead to the hydrolysis of the difluoromethyl ether linkage, potentially forming an alcohol and difluoromethanol derivatives, which are themselves unstable.[10][11] During aqueous workup, ensure the solution is neutralized or slightly basic before extraction.
-
Thermal Instability: While many fluorinated ethers are thermally stable, prolonged heating at high temperatures during distillation can sometimes lead to decomposition, especially if catalytic impurities are present.[1] Consider purification by flash chromatography on silica gel if your compound is sensitive to high temperatures.
Q4: The synthesis of this compound specifically calls for a phase-transfer catalyst. Why is this necessary?
The patented synthesis of this specific ether uses 2,2,2-trifluoroethanol and chlorodifluoromethane (a gas) as starting materials.[12] This presents a challenge of bringing reactants in different phases (liquid alcohol, gaseous alkylating agent, and aqueous base) together.
-
Phase-Transfer Catalysis (PTC): A phase-transfer catalyst, such as a quaternary ammonium salt or a crown ether, is used to transport the trifluoroethoxide anion from the aqueous phase (where it is formed with a base like KOH) into the organic phase where it can react with the dissolved chlorodifluoromethane.[12] This dramatically increases the reaction rate between the phase-separated reactants.
Experimental Protocols
Protocol 1: General Synthesis of a Fluorinated Ether via Williamson Synthesis
This protocol provides a general method for the synthesis of an ether from a fluorinated alcohol and a primary alkyl halide, with steps to mitigate common side reactions.
Materials:
-
Fluorinated alcohol (e.g., 2,2,2-trifluoroethanol)
-
Primary alkyl halide (e.g., ethyl iodide)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere (Argon or Nitrogen), add anhydrous DMF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel.
-
Base Addition: Carefully add sodium hydride (1.1 equivalents) to the DMF. Causality: Using NaH minimizes the risk of elimination compared to stronger, bulkier bases.
-
Alkoxide Formation: Cool the suspension to 0 °C in an ice bath. Slowly add the fluorinated alcohol (1.0 equivalent) dropwise via the addition funnel. Allow the mixture to stir at room temperature for 30 minutes after the addition is complete to ensure full deprotonation.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the primary alkyl halide (1.1 equivalents) dropwise. Causality: Maintaining a low temperature favors the SN2 reaction.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Workup: Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by fractional distillation or flash column chromatography.
Data Summary Table
| Parameter | Recommendation for SN2 | Rationale | Common Pitfall |
| Alkyl Halide | Methyl > Primary >> Secondary | Steric hindrance disfavors SN2.[9] | Using secondary or tertiary halides leads to elimination.[3] |
| Base | NaH, K₂CO₃, Cs₂CO₃ | Less sterically demanding and/or milder bases.[6] | Strong, bulky bases (e.g., t-BuOK) promote E2.[7] |
| Temperature | 0 °C to Room Temperature | Lower temperatures favor SN2 over E2.[8] | High temperatures increase the rate of elimination.[3] |
| Solvent | Polar Aprotic (DMF, DMSO) | Stabilizes the transition state of the SN2 reaction.[6] | Protic solvents can solvate and deactivate the nucleophile. |
Purification and Characterization
The unique properties of fluorinated compounds require special consideration during purification and analysis.
-
Purification: Due to their high volatility and sometimes low polarity, fluorinated ethers can be challenging to purify.[1]
-
Characterization:
-
¹⁹F NMR Spectroscopy: This is an indispensable tool for confirming the presence and structural environment of fluorine atoms in the final product.[1]
-
Mass Spectrometry (MS) & GC-MS: Useful for confirming the molecular weight and purity of the compound.
-
This guide provides a foundational understanding of the common challenges and solutions in the synthesis of fluorinated ethers. By carefully selecting reagents and controlling reaction conditions, researchers can successfully navigate these complex reactions and achieve their synthetic goals.
References
- A Comprehensive Scientific Review on Fluorinated Ethers in Energy, Pharmaceuticals, and M
- CN1197787A - Phase transfer catalysis process synthesizing 2,2,2-trifluoroethyl difluoromethyl ether.
- Fluorinated enol ethers: their synthesis and reactivity. RSC Publishing.
- FLUORINATED ETHERS. COMMUNICATION 1. PREPARATION OF ETHERS BY WILLIAMSON REACTION AND THE ADDITION OF ALCOHOLS TO ALKENES AND A. Elibrary.
- Technical Support Center: N-Fluoro-O-benzenedisulfonimide (NFSI) Reactions. Benchchem.
- Synthesis of 2,2,2-trifluoroethyl trifluoromethyl ether. PrepChem.com.
- FLUORINATED ETHERS. COMMUNICATION 1. PREPARATION OF ETHERS BY WILLIAMSON REACTION AND THE ADDITION OF ALCOHOLS TO ALKENES AND ALKYNES. Elibrary.
- US1946195A - Purification of organic fluorine compounds.
- Williamson ether synthesis. Wikipedia.
- Technical Support Center: Overcoming Side Reactions in Fluorin
- June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes". Elibrary.
- Synthesis of Difluoromethyl Ethers with Difluoromethyltrifl
- A New Class of Ionically Conducting Fluorinated Ether Electrolytes with High Electrochemical Stability. CDN.
- Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chrom
- Purification of Fluorine by Distill
- Elimination Reactions Elimination reactions discussed here are reactions that produce alkenes, usually
- US3363006A - Bis(2,2,2-trifluoroethyl)ether and method of preparation.
- Synthesis of Trifluoroethyl Ethers from 2,2,2-Trifluoroethyl Chloride (HCFC-133a) in High Temperature Aqueous Medium.
- Research progress on preparation and purification of fluorine-containing chemicals in lithium-ion batteries | Request PDF.
- Hydrolysis of Fluorinated Ethers | The Journal of Organic Chemistry.
- 2,2,2-Trifluoroethyl difluoromethyl ether. Chem-Impex.
- (PDF) Purification of fluorides for optical materials synthesis.
- The Williamson Ether Synthesis. Master Organic Chemistry.
- Troubleshooting Guide. Thermo Fisher Scientific.
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl
- Comprehensive Guide to Nucleophilic Fluorination vs.
- Elimin
- Williamson Ether Synthesis. J&K Scientific LLC.
- Fluorination Reactions. Professor Steven V. Ley Research Group.
- 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride | Organic Letters.
- 18F-Difluoromethyl(ene)
- 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. Lumen Learning.
- elimination Reaction of alkyl fluoride , E-2 reaction via Carbanion , Organic Chemistry. YouTube.
- Multigram two-step synthesis of difluoromethyl ethers from aliphatic alcohols and glycols | Request PDF.
- Alcohols to Alkyl Fluorides, Part 3: Fluoroalkylamines. YouTube.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fluorinated enol ethers: their synthesis and reactivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. siue.edu [siue.edu]
- 5. US3363006A - Bis(2,2,2-trifluoroethyl)ether and method of preparation - Google Patents [patents.google.com]
- 6. jk-sci.com [jk-sci.com]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CN1197787A - Phase transfer catalysis process synthesizing 2,2,2-trifluoroethyl difluoromethyl ether - Google Patents [patents.google.com]
- 13. scispace.com [scispace.com]
- 14. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting failed reactions involving 2,2,2-Trifluoroethyldifluoromethyl Ether
Technical Support Center: 2,2,2-Trifluoroethyldifluoromethyl Ether
Topic: Troubleshooting Failed Reactions & Handling Protocols Compound ID: this compound CAS: 1885-48-9 Common Aliases: HFE-235da2 (rare), Isoflurane Related Compound B, RE-200 (generic category)[1][2]
Part 1: Technical Snapshot & Critical Warning
⚠️ URGENT OPERATIONAL WARNING: VOLATILITY HAZARD The most common cause of "failed" reactions involving this compound is not chemical decomposition, but physical loss .[1]
-
Boiling Point: 28–30 °C (82–86 °F).
-
Implication: This compound boils near standard laboratory ambient temperatures. Using a rotary evaporator, applying vacuum without cryogenic cooling, or even running an exothermic reaction without a reflux condenser will result in rapid, quantitative loss of the ether.[1]
| Property | Value | Operational Impact |
| Molecular Formula | Highly fluorinated; exhibits "fluorous" solubility behavior.[3] | |
| Boiling Point | 29 °C | CRITICAL: Requires chilled condensers ( |
| Density | ~1.48 g/mL | Forms the bottom layer in aqueous extractions (heavier than water). |
| Solubility | Fluorous/Organic | Miscible with ethers/chloroform; immiscible with water; poor solubility in hexane. |
| Stability | High | Stable to acids and mild oxidizers; sensitive to ultra-strong bases. |
Part 2: Diagnostic Troubleshooting Guide
Interactive Decision Tree
Use this flowchart to diagnose the root cause of your reaction failure.
Figure 1: Diagnostic logic for troubleshooting reactions involving this compound.
Part 3: Detailed Troubleshooting & Solutions
Issue 1: "The product disappeared" (Volatility Management)
Symptom: The reaction mixture volume decreased significantly, or the isolated yield is near zero despite clean TLC/GC data during the run. Mechanism: With a boiling point of 29 °C, the ether acts like diethyl ether or pentane but is even more volatile.[1] The heat of reaction (exotherm) alone is often enough to boil off the solvent/reagent.
-
Corrective Protocol:
-
Active Cooling: All reactions must be run in a jacketed vessel or bath maintained at 0 °C to 10 °C , unless a sealed pressure tube is used.
-
Condenser Setup: Use a "dry ice finger" or a glycol-chilled condenser (set to -10 °C). Standard tap water condensers (15–20 °C) are ineffective and will act as an open vent.
-
Workup: Do NOT use a rotary evaporator unless the bath is at 0 °C and the vacuum is very mild (>300 mbar). Distillation is the preferred method for removal, using a Vigreux column to prevent product co-distillation.[1]
-
Issue 2: "The reaction is heterogeneous / cloudy" (Fluorous Solubility)
Symptom: Reactants do not dissolve, or a third phase forms during the reaction.[1] Mechanism: The trifluoroethyl and difluoromethyl groups impart "fluorous" character. This creates a miscibility gap with standard lipophilic solvents (hexane, toluene) and hydrophilic solvents (water, pure methanol).[1]
-
Solubility Table & Solvent Selection:
| Solvent | Miscibility with Ether | Recommendation |
| Water | Immiscible | Use phase transfer catalyst (Crown ethers). |
| Hexane/Pentane | Poor / Partial | Avoid. Use DCM or THF instead. |
| Dichloromethane | Excellent | Recommended co-solvent. |
| THF/Ether | Good | Good for Grignard/Lithiation reactions. |
| Methanol | Moderate | Soluble, but may separate at low temps.[1] |
-
Corrective Protocol:
-
If using as a reagent in a non-polar environment, add 10–20% Dichloromethane (DCM) or Trifluorotoluene to bridge the fluorous/organic phase gap.
-
Issue 3: "Black tar formation" (Base Sensitivity)
Symptom: Reaction turns dark/black upon addition of strong base (
-
Pathway:
Decomposition (HF elimination). -
While less acidic than esters, the
is sufficiently low for deprotonation by organolithiums, leading to fragmentation.[1] -
Corrective Protocol:
-
Switch Bases: Use non-nucleophilic, weaker bases if possible (e.g.,
, , or amine bases like DIPEA).[1] -
Temperature Control: If strong bases are required, cool the reaction to -78 °C before addition to kinetically suppress elimination pathways.
-
Part 4: Experimental Protocols
Protocol A: Safe Handling & Storage
-
Storage: Store in a tightly sealed container at 2–8 °C (Refrigerator). Ensure the cap has a PTFE liner to prevent swelling.
-
Transfer: Pre-cool syringes/pipettes in a freezer before handling to prevent dripping/vaporization.
Protocol B: Synthesis/Purification (Distillation)
Because the boiling point (29 °C) is so close to room temperature, fractional distillation requires specific parameters to separate it from common solvents like DCM (BP 40 °C) or Ether (BP 35 °C).
-
Apparatus: Short-path distillation head with a vacuum-jacketed Vigreux column.
-
Cooling: Receiving flask must be immersed in an ice/salt bath (-10 °C) .
-
Heating: Do not use a heating mantle. Use a water bath set to exactly 45 °C.
-
Procedure:
-
Equilibrate the system.
-
Collect the fraction distilling at 28–30 °C .
-
Note: If DCM is present, it is difficult to separate by distillation.[1] Use chemical washing (water extraction) to remove water-soluble impurities first, then dry with
(which also minimizes evaporative loss compared to rotovap).
-
Part 5: References
-
National Center for Biotechnology Information (NCBI). (n.d.). 2-(Difluoromethoxy)-1,1,1-trifluoroethane (CID 74668).[1] PubChem.[4] Retrieved from [Link]
-
Verification of CAS 1885-48-9 and physical properties.
-
-
U.S. Pharmacopeia (USP). (2011). Reagents / Reagent Specifications: this compound.[1][5] USP 35, p. 1057.
-
FDA.report. (n.d.). Isothesia - Isoflurane Liquid. Retrieved from [Link][5][6]
-
Discusses chemical stability and relation to Isoflurane.
-
-
-
Confirms boiling point and solubility data.
-
-
EPA. (2016).[7] Protection of Stratospheric Ozone: Listing of Substitutes for Refrigeration and Air Conditioning. Federal Register.[7]
-
Clarifies distinction between HFE-347pcf2 and other fluorinated ethers.
-
Sources
- 1. CN1197787A - Phase transfer catalysis process synthesizing 2,2,2-trifluoroethyl difluoromethyl ether - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. DIFLUOROMETHYL 2,2,2-TRIFLUOROETHYL ETHER | 1885-48-9 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. drugfuture.com [drugfuture.com]
- 6. Age-Related Effects of Inhalational Anesthetics in B4galnt1-Null and Cuprizone-Treated Mice: Clinically Relevant Insights into Demyelinating Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
Technical Support Center: Managing Pressure Buildup in 2,2,2-Trifluoroethyldifluoromethyl Ether Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2,2,2-Trifluoroethyldifluoromethyl Ether. This guide is designed to provide you with in-depth technical and safety information to help you anticipate, manage, and mitigate pressure buildup during chemical reactions involving this versatile fluorinated ether. Our goal is to ensure the integrity of your experiments and the safety of your laboratory environment.
I. Understanding the Hazard: The "Why" Behind Pressure Buildup
This compound, while valued for its unique properties in organic synthesis, presents inherent risks related to pressure generation, particularly when heated under confinement.[1] Understanding the underlying chemical principles is the first step toward safe and successful experimentation.
The primary drivers of pressure buildup in reactions involving this ether are:
-
Thermal Decomposition: Like many fluorinated compounds, this compound can decompose upon heating, especially in the presence of certain metals which can catalyze the decomposition at remarkably low temperatures.[2][3] This decomposition can generate gaseous byproducts, including highly toxic and corrosive substances like hydrogen fluoride.[1]
-
Reaction Exothermicity: The synthesis of ethers, including the Williamson ether synthesis, can be exothermic.[4] If the heat generated by the reaction is not effectively dissipated, it can lead to a rapid increase in temperature and, consequently, pressure, potentially resulting in a runaway reaction.[5][6]
-
Gaseous Reactants or Byproducts: Some synthetic routes to this compound may involve gaseous reactants like chlorodifluoromethane.[1][7] In a closed system, the unreacted headspace of such gases will contribute to the overall pressure, which will increase with temperature.
II. Troubleshooting Guide: A Proactive Approach to Pressure Management
This section provides a question-and-answer-based troubleshooting guide to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: I am planning a Williamson ether synthesis with 2,2,2-trifluoroethanol and a suitable difluoromethyl source. What are the key parameters to control to avoid excessive pressure buildup?
A1: The Williamson ether synthesis, while a classic method, requires careful control when working with fluorinated compounds. Key parameters include:
-
Temperature Control: Maintain a stable and controlled reaction temperature. Use a reliable heating mantle with a thermocouple placed directly in the reaction mixture. Avoid localized overheating, which can initiate thermal decomposition.[8]
-
Reagent Addition Rate: Add the limiting reagent slowly and in a controlled manner. This allows for the dissipation of any exothermic heat of reaction and prevents a rapid temperature spike.
-
Stirring: Ensure efficient and constant stirring to maintain a homogenous reaction mixture and uniform temperature distribution.
-
Headspace: Do not overfill the reaction vessel. A sufficient headspace will help to accommodate any pressure increase.
-
Material of Construction: Be aware that certain metals can catalyze the decomposition of fluorinated ethers.[2][3] Whenever possible, use glass or other inert reactor materials. If a metal reactor is necessary, ensure it is compatible with the reactants and reaction conditions.
Q2: My reaction is showing a sudden and unexpected increase in pressure. What should I do?
A2: A rapid pressure increase is a critical situation that requires immediate and calm action.
-
Stop Heating Immediately: If the reaction is being heated, turn off the heat source.
-
Initiate Cooling: If your setup includes a cooling system, activate it. An external ice bath can also be used for emergency cooling.
-
Do Not Vent Manually Unless Absolutely Necessary and Safe to Do So: Uncontrolled venting can release toxic and flammable materials into the fume hood. Your primary safety mechanism should be a properly installed pressure relief system.
-
Evacuate the Immediate Area: If the pressure continues to rise uncontrollably, evacuate the fume hood and the immediate laboratory area. Alert your colleagues and follow your institution's emergency procedures.
-
Observe from a Safe Distance: If possible, observe the reactor from a safe distance behind a blast shield.
Q3: How can I safely quench my reaction mixture containing unreacted this compound?
A3: Quenching is a critical step to neutralize any remaining reactive species. A general, cautious approach is recommended:[9][10][11][12][13]
-
Cool the Reaction Mixture: Before quenching, cool the reaction mixture to 0°C or below using an ice bath.
-
Use a Less Reactive Quenching Agent First: Slowly add a less reactive protic solvent, such as isopropanol, dropwise with vigorous stirring. Monitor for any signs of an exothermic reaction (e.g., temperature increase, gas evolution).
-
Follow with a More Reactive Quenching Agent: Once the initial quenching with isopropanol is complete and no further reaction is observed, you can slowly add a more reactive quenching agent like methanol, followed by water.
-
Maintain Inert Atmosphere: If the reaction was conducted under an inert atmosphere, it is good practice to maintain it during the initial stages of quenching.
Q4: What are the signs of thermal decomposition of this compound?
A4: Be vigilant for the following signs, which may indicate the onset of decomposition:
-
Unexpected Color Change: A darkening or charring of the reaction mixture.
-
Formation of Solids: The appearance of unexpected precipitates.
-
Unexplained Pressure Increase: A rise in pressure that is not correlated with a deliberate increase in temperature.
-
Corrosion of Equipment: Pitting or discoloration of metal components of the reactor.
III. Experimental Protocols and Visualizations
Protocol 1: General Setup for Reactions with Potential for Pressure Buildup
-
Reactor Assembly:
-
Choose a reactor of appropriate size and material (preferably glass or a compatible alloy).
-
Equip the reactor with a mechanical stirrer, a thermocouple, a reflux condenser, and a pressure gauge.
-
Crucially, install a pressure relief valve or a rupture disc set to a pressure below the maximum allowable working pressure of the vessel. [9]
-
-
Inert Atmosphere:
-
Purge the reactor with an inert gas (e.g., nitrogen or argon) before adding reagents.
-
Maintain a slight positive pressure of inert gas throughout the reaction.
-
-
Reagent Addition:
-
Add reagents slowly and in a controlled manner using a syringe pump or an addition funnel.
-
-
Monitoring:
-
Continuously monitor the reaction temperature and pressure.
-
Log the data for analysis and future reference.
-
Diagram: Recommended Reactor Setup
Caption: Decision-making workflow for unexpected pressure increase.
IV. Data Summary
| Parameter | Recommended Action/Limit | Rationale |
| Reaction Temperature | Monitor continuously; avoid exceeding the known decomposition temperature of reactants or products. | To prevent thermal decomposition and runaway reactions. [8] |
| Rate of Reagent Addition | Slow and controlled. | To manage exotherms and prevent rapid temperature and pressure increases. |
| Reactor Headspace | Minimum 20% of total volume. | To safely accommodate potential pressure increases. |
| Pressure Relief Setting | Below the Maximum Allowable Working Pressure (MAWP) of the vessel. | To ensure the vessel is protected from over-pressurization. [9] |
V. Conclusion: A Culture of Safety
The successful and safe use of this compound in your research hinges on a thorough understanding of its potential hazards and the implementation of robust safety protocols. By adopting a proactive approach to pressure management, utilizing appropriate engineering controls, and being prepared for potential contingencies, you can mitigate the risks associated with this valuable compound. Always consult your institution's safety guidelines and conduct a thorough hazard analysis before beginning any new experimental work.
VI. References
-
Napier, M. E., & Stair, P. C. (1992). Decomposition pathway for model fluorinated ethers on the clean iron surface. Journal of Vacuum Science & Technology A: Vacuum, Surfaces, and Films, 10(4), 2793-2798.
-
Napier, M. E., & Stair, P. C. (1992). Decomposition pathway for model fluorinated ethers on the clean iron surface. Journal of Vacuum Science & Technology A, 10(4), 2793-2798.
-
Parr Instrument Company. (n.d.). Safety in the Operation of Laboratory Reactors and Pressure Vessels. Retrieved from [Link]
-
Google Patents. (n.d.). CN1197787A - Phase transfer catalysis process synthesizing 2,2,2-trifluoroethyl difluoromethyl ether. Retrieved from
-
University of California, Irvine Environmental Health & Safety. (n.d.). APPENDIX D: Quenching and Disposal of Pyrophoric Reagents. Retrieved from [Link]
-
Purnell, D. L. (2017). Thermochemistry of fluorinated aldehydes and corresponding radicals;thermochemistry and kinetics of diethyl ether and ethyl oxirane relative to reactions under atmospheric and combustion conditions. Semantic Scholar.
-
Vershilova, S. V., Kornilov, V. V., Tsyrulnikova, A. S., Popova, L. M., & Lebedeva, N. V. (2021). Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes. Fluorine Notes, 3(136), 1-2.
-
University of California, Santa Barbara Environmental Health and Safety. (n.d.). Quenching and Disposal of Liquid Pyrophoric Materials. Retrieved from [Link]
-
L. A. Solomon, et al. (2022). Fluorinated ether decomposition in localized high concentration electrolytes. Journal of Materials Chemistry A.
-
University of California, Los Angeles Chemistry & Biochemistry. (n.d.). Quenching Solvent Drying Still Bottoms. Retrieved from [Link]
-
Mooney, D. G. (1991). An overview of the Shell fluoroaromatics plant explosion. IChemE Symposium Series, (124), 13-24.
-
ResearchGate. (2025, August 5). Synthesis of Trifluoroethyl Ethers from 2,2,2-Trifluoroethyl Chloride (HCFC-133a) in High Temperature Aqueous Medium. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Reactions of (2,2,2-Trifluoroethyl)triphenylphosphonium Trifluoromethanesulfonate. Retrieved from [Link]
-
French Ministry of Environment. (n.d.). Runaway reactions, case studies, lessons learned. Retrieved from [Link]
-
Ho, T. C., Duh, Y. S., & Chen, J. R. (1998). Case studies of incidents in runaway reactions and emergency relief. Process Safety Progress, 17(4), 259-265.
-
Vershilova, S. V., et al. (2021). Fluorinated ethers. Communication 1. Preparation of ethers by Williamson reaction and the addition of alcohols to alkenes and alkynes. Fluorine Notes, 3(136).
-
Mississippi State University. (2021, August 6). Thermal degradation kinetics of aromatic ether polymers. Retrieved from [Link]
-
EPFL. (n.d.). Protocol for quenching reactive chemicals. Retrieved from [Link]
-
European Patent Office. (1992). EP 0482938 A1 - Synthesis of fluorinated ethers. Retrieved from [Link]
-
AristaTek. (n.d.). Runaway Industrial Chemical Reactions. Retrieved from [Link]
-
U.S. Chemical Safety and Hazard Investigation Board. (2007, July 31). Synthron Case Study. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]
Sources
- 1. CN1197787A - Phase transfer catalysis process synthesizing 2,2,2-trifluoroethyl difluoromethyl ether - Google Patents [patents.google.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. icheme.org [icheme.org]
- 6. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 7. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]
- 8. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 9. chemistry.nd.edu [chemistry.nd.edu]
- 10. ehs.uci.edu [ehs.uci.edu]
- 11. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 12. rubingroup.org [rubingroup.org]
- 13. epfl.ch [epfl.ch]
common impurities in commercial 2,2,2-Trifluoroethyldifluoromethyl Ether
The following Technical Support Guide is designed for researchers and drug development professionals working with 2,2,2-Trifluoroethyldifluoromethyl Ether (CAS 1885-48-9).
This guide addresses the specific chemical behavior, common impurities, and purification protocols for this volatile fluorinated ether.
Synonyms: HFE-245mf, RE-347, Difluoromethyl 2,2,2-trifluoroethyl ether, Isoflurane Related Compound B.
CAS: 1885-48-9 | Formula:
⚠️ Critical Disambiguation: HFE-245 vs. HFE-347
Before proceeding, verify your molecule. There is a common commercial confusion between two fluorinated ethers:
-
Target Molecule (This Guide): This compound (
). Often referred to as HFE-245mf or RE-347 . Used as an anesthetic intermediate (Isoflurane precursor) and solvent. -
Common Confusion: HFE-347pc-f (
). This is 1,1,2,2-Tetrafluoroethyl-2,2,2-trifluoroethyl ether (CAS 406-78-0), a common cleaning solvent with a boiling point of 56 °C. -
Action: Check the boiling point. If your solvent boils at ~56 °C, you have HFE-347pc-f. If it boils at ~29 °C, you have the molecule covered in this guide.
Part 1: Common Impurities & Diagnostics
Commercial synthesis typically involves the reaction of 2,2,2-Trifluoroethanol (TFE) with Chlorodifluoromethane (Freon 22) in an alkaline medium. The impurities listed below stem directly from this process or subsequent degradation.
Impurity Profile Table
| Impurity Name | Structure | Origin | Detection (GC/MS) | Impact |
| 2,2,2-Trifluoroethanol (TFE) | Unreacted Starting Material | Broad/Tailing Peak (Polar) | Inhibits base-sensitive reactions; alters polarity. | |
| Bis(2,2,2-trifluoroethyl) ether | Side Reaction (Self-alkylation) | Sharp Peak, Higher | Inert, but affects stoichiometry in precise formulations. | |
| Water | Reaction Solvent / Hygroscopicity | TCD or Karl Fischer (Not FID) | Hydrolysis of ether to HF; corrosion of battery/storage parts. | |
| Hydrogen Fluoride (HF) | Hydrolysis / Decomposition | pH / Ion Chromatography | Safety Hazard ; etches glass; degrades active pharmaceutical ingredients (APIs). | |
| Chlorinated Ethers | Radical Chlorination (if used in Isoflurane synthesis) | Distinct Mass Isotopes ( | Toxic; highly reactive in radical processes. |
Part 2: Troubleshooting & FAQs
Q1: I see a broad, tailing peak in my GC chromatogram interfering with my analyte. What is it?
Diagnosis: This is likely residual 2,2,2-Trifluoroethanol (TFE) . Mechanism: TFE is a polar alcohol capable of hydrogen bonding. On non-polar GC columns (like DB-5 or DB-1), it interacts with silanol groups, causing peak tailing. Solution:
-
Quantify: Use a polar column (e.g., DB-Wax or DB-624) to sharpen the alcohol peak for accurate integration.
-
Remediation: TFE is water-soluble, while the ether (
) is not. Perform a cold water wash (see Protocol A).
Q2: My solvent is corroding stainless steel lines or etching glassware.
Diagnosis: Presence of Hydrofluoric Acid (HF) . Mechanism: Fluorinated ethers can hydrolyze in the presence of moisture, releasing HF. This is accelerated by heat or Lewis acids. Immediate Action:
-
Test: Use wet pH paper above the liquid headspace. Red indication confirms volatile acid (HF).
-
Remediation: Pass the solvent through a column of activated basic alumina or store over Molecular Sieves (3Å or 4Å) to scavenge water and acid.
Q3: The boiling point seems unstable or higher than 29 °C.
Diagnosis: Accumulation of Bis(2,2,2-trifluoroethyl) ether or high water content. Mechanism: The bis-ether byproduct boils higher (~60-63 °C). If the commercial distillation was not rigorous, this "heavier" cut may remain. Solution: Fractional distillation is required. Due to the low boiling point of the product (29 °C), use a vigreux column and a chilled receiving flask (0 °C) to prevent evaporative loss of the main product while leaving the bis-ether in the pot.
Q4: How do I store this safely considering its volatility?
Protocol:
-
Temperature: Store at 2–8 °C (Refrigerated). The BP (29 °C) is perilously close to room temperature; pressure can build up rapidly in warm labs.
-
Container: Use aluminum or stainless steel containers. Avoid standard glass bottles for long-term storage if HF generation is suspected (etching risk). Use PTFE-lined caps.
Part 3: Experimental Protocols
Protocol A: Purification via Aqueous Wash (Removal of TFE)
Use this method if TFE > 0.5% is detected.
-
Setup: Cool the crude ether to 0–4 °C in an ice bath. (Crucial to minimize evaporation).
-
Wash: Add an equal volume of ice-cold distilled water .
-
Extraction: Shake gently in a separatory funnel. The fluorinated ether is denser (~1.48 g/mL) and will form the bottom layer .
-
Separation: Drain the bottom ether layer into a cold flask.
-
Drying: Add anhydrous Magnesium Sulfate (
) or Calcium Chloride ( ) . Swirl until the desiccant flows freely. -
Filtration: Filter quickly through a fritted glass funnel.
-
Final Step: Store over 3Å Molecular Sieves.
Protocol B: GC-MS Method for Impurity Profiling
Standard method for volatile fluorinated ethers.
-
Column: DB-624 or ZB-624 (30m x 0.32mm x 1.8µm). Thick film is required for retention of volatiles.
-
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
-
Inlet: Split (20:1), Temperature 150 °C (Keep low to prevent thermal decomposition).
-
Oven Program:
-
Hold 35 °C for 5 min (Isocratic for volatile separation).
-
Ramp 10 °C/min to 150 °C.
-
Hold 2 min.
-
-
Detector: MS (Scan 35–300 m/z). Look for m/z 51 (
) and m/z 83 ( ).
Part 4: Workflow Visualization
The following diagram illustrates the decision logic for identifying and removing impurities from commercial this compound.
Caption: Decision tree for diagnosing and remediating common impurities in HFE-245mf/RE-347.
References
-
U.S. Environmental Protection Agency (EPA). (2016). Direct Final Rule: HFE-347pcf2 Exemption (Distinction from HFE-245). Retrieved February 18, 2026, from [Link]
- Google Patents. (2003). US6551468B1: Preparation of isoflurane by reaction of 2,2,2-trifluoroethyl difluoromethyl ether.
Validation & Comparative
A Comparative Environmental Risk Assessment of 2,2,2-Trifluoroethyldifluoromethyl Ether (Isoflurane) and Its Alternatives in Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicine, the environmental footprint of pharmaceuticals and associated chemicals is a growing concern. This guide provides an in-depth technical comparison of the environmental impact of 2,2,2-Trifluoroethyldifluoromethyl Ether, an anesthetic gas more commonly known as Isoflurane, against its primary alternatives. By synthesizing available data and outlining standardized testing protocols, this document aims to equip researchers and drug development professionals with the critical information needed to make environmentally conscious decisions without compromising on efficacy and safety.
Introduction to this compound (Isoflurane) and its Alternatives
This compound (Isoflurane) is a halogenated ether widely used as an inhalation anesthetic in both human and veterinary medicine.[1][2][3] Its anesthetic properties are well-established, offering reliable and controllable sedation.[1][2][3] However, like other volatile anesthetics, a significant portion of the administered dose is exhaled unchanged into the atmosphere, raising concerns about its environmental fate.[4]
The primary alternatives to Isoflurane in clinical and research settings include other inhaled anesthetics such as Sevoflurane and Desflurane, and intravenous agents like Propofol. Each of these compounds possesses a unique environmental profile that warrants careful consideration.
Atmospheric Impact: A Greenhouse Gas Perspective
The most immediate and well-documented environmental impact of volatile anesthetics is their contribution to the greenhouse effect. These compounds are potent greenhouse gases (GHGs), capable of trapping heat in the atmosphere far more effectively than carbon dioxide (CO2).[5][6] The two key metrics for assessing this impact are the Global Warming Potential (GWP) and the atmospheric lifetime.
Global Warming Potential (GWP): GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, typically 100 years, relative to CO2.
Atmospheric Lifetime: This is the average time a molecule of the compound remains in the atmosphere before being broken down by natural processes.
| Compound | Chemical Name | 100-Year GWP | Atmospheric Lifetime (Years) |
| Isoflurane | This compound | 510[7] | 3.2 - 3.6[4][8] |
| Sevoflurane | Fluoromethyl 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ether | 130[7] | 1.1 - 1.4[4][9] |
| Desflurane | 2-(Difluoromethoxy)-1,1,1,2-tetrafluoroethane | 2540[5][6] | 14[4][8][9] |
| Propofol | 2,6-diisopropylphenol | Negligible | Not applicable (non-volatile) |
Analysis: As the data clearly indicates, Desflurane has a disproportionately high GWP compared to Isoflurane and Sevoflurane, making it the most environmentally detrimental from a climate change perspective.[5][6][10] Isoflurane has a moderate GWP, while Sevoflurane presents the lowest GWP among the common volatile anesthetics.[7] Propofol, being an intravenous agent, does not contribute directly to greenhouse gas emissions.
The causality behind these differences lies in the molecular structure of each compound and its ability to absorb and re-emit infrared radiation, as well as its atmospheric reactivity. The longer atmospheric lifetime of Desflurane allows it to trap heat for a more extended period, amplifying its overall climate impact.[4][8][9]
Aquatic and Terrestrial Impact: Beyond the Atmosphere
While the atmospheric impact of inhaled anesthetics is a primary concern, their potential effects on aquatic and terrestrial ecosystems also demand scrutiny. This involves assessing their aquatic toxicity, biodegradability, and mobility in soil.
Aquatic Toxicity
Aquatic toxicity is typically evaluated by determining the concentration of a substance that is lethal to 50% of a test population of aquatic organisms (LC50) or that causes a non-lethal adverse effect in 50% of the population (EC50).
| Compound | Test Organism | Endpoint | Result | Reference |
| Isoflurane | Daphnia magna (Water Flea) | EC50 (Immobilisation) | 1.156 mM | [11] |
| Sevoflurane | Daphnia magna (Water Flea) | EC50 (Immobilisation, 48h) | 48 mg/L | [12] |
| Pseudokirchneriella subcapitata (Green Alga) | IC50 (Growth Inhibition, 72h) | > 100 mg/L | [12] | |
| Fathead Minnow | LC50 (96h) | 43 mg/L | [12] | |
| Desflurane | - | - | No specific data found | - |
| Propofol | Daphnia magna (Water Flea) | EC50 (48h) | 6.2 - 9 mg/L | [6] |
Analysis: Limited direct comparative data exists for the aquatic toxicity of all three inhaled anesthetics under the same conditions. However, available data for Sevoflurane indicates it is harmful to aquatic life.[12] An EC50 value for Isoflurane's effect on Daphnia magna has been reported, though in molar concentration.[11] Propofol demonstrates a higher aquatic toxicity compared to the available data for Sevoflurane.[6][12] The lack of specific aquatic toxicity data for Desflurane is a significant knowledge gap.
Biodegradability
Biodegradability refers to the ability of a substance to be broken down by microorganisms. "Ready biodegradability" is a stringent criterion indicating that a substance will be rapidly and completely broken down in the environment.
-
Propofol: Studies have shown that Propofol is not readily biodegradable.[4]
Bioaccumulation and Soil Mobility
Bioaccumulation: This is the process by which a substance builds up in an organism. It is often estimated using the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water.
-
Isoflurane: An estimated BCF of 11 suggests a low potential for bioconcentration in aquatic organisms.[13]
-
Sevoflurane: An estimated BCF of 7 also suggests a low potential for bioconcentration.[14]
-
Desflurane: No specific BCF data was found.
-
Propofol: Propofol has a potential to accumulate in organisms due to its fat solubility.[4]
Soil Mobility: The tendency of a chemical to move through soil is estimated by its soil organic carbon-water partitioning coefficient (Koc). A higher Koc value indicates that the substance is more likely to bind to soil particles and is less mobile.
-
Propofol: Propofol has some soil mobility, indicating a potential for it to leach into groundwater.
Experimental Protocols for Environmental Impact Assessment
To ensure the trustworthiness and comparability of environmental impact data, standardized testing methodologies are essential. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.
Visualizing the Assessment Workflow
Caption: Workflow for assessing the environmental impact of a chemical substance.
Detailed Experimental Methodologies
Objective: To determine the acute lethal toxicity of a substance to fish.
Principle: Fish are exposed to the test substance in a static or semi-static system for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours, and the concentration that is lethal to 50% of the fish (LC50) is determined.[15][16]
Step-by-Step Protocol:
-
Test Organisms: Select a suitable fish species (e.g., Zebrafish, Rainbow Trout).
-
Test Conditions: Maintain a constant temperature and a 12-16 hour photoperiod.[15]
-
Concentrations: Prepare a series of at least five concentrations of the test substance in a geometric series, plus a control group.[11]
-
Exposure: Introduce at least seven fish to each test concentration and the control.[11]
-
Observation: Record mortalities and any sublethal effects at 24, 48, 72, and 96 hours.[15]
-
Data Analysis: Calculate the 96-hour LC50 value with confidence limits using appropriate statistical methods.[16]
Objective: To screen chemicals for ready biodegradability in an aerobic aqueous medium.
Principle: A solution or suspension of the test substance is inoculated with microorganisms from a source like activated sludge and incubated under aerobic conditions for 28 days. Biodegradation is followed by measuring parameters such as dissolved organic carbon (DOC) removal, CO2 production, or oxygen uptake.[17][18]
Step-by-Step Protocol (CO2 Evolution Test - Modified Sturm Test):
-
Test Setup: Use flasks containing a mineral medium and the test substance. A parallel set of flasks with only the inoculum serves as a blank, and another with a reference compound (e.g., sodium benzoate) validates the test procedure.[17]
-
Inoculation: Inoculate the flasks with a small volume of activated sludge.
-
Incubation: Incubate the flasks in the dark at a constant temperature for 28 days, while sparging with CO2-free air.
-
CO2 Measurement: Trap the evolved CO2 in a barium hydroxide or sodium hydroxide solution and quantify it by titration.
-
Data Analysis: Calculate the percentage of biodegradation based on the amount of CO2 produced relative to the theoretical maximum. A substance is considered readily biodegradable if it reaches 60% of the theoretical CO2 production within a 10-day window during the 28-day test.[17][19][20]
Objective: To determine the potential for a substance to accumulate in fish.
Principle: The test consists of two phases: an uptake phase where fish are exposed to the test substance at a constant concentration, and a depuration phase where they are transferred to a clean environment. The concentration of the substance in the fish is measured over time to calculate the bioconcentration factor (BCF).[21][22]
Step-by-Step Protocol:
-
Test System: Use a flow-through system to maintain a constant concentration of the test substance in the water.
-
Uptake Phase: Expose a group of fish to the test substance. At predetermined intervals, sample a subset of fish and the water to measure the concentration of the substance.
-
Depuration Phase: After the uptake phase, transfer the remaining fish to a clean water system.
-
Depuration Sampling: Continue to sample fish at regular intervals to measure the rate at which the substance is eliminated.
-
Data Analysis: Calculate the uptake and depuration rate constants. The BCF is the ratio of the uptake rate constant to the depuration rate constant.
Conclusion and Recommendations
The environmental impact of this compound (Isoflurane) and its alternatives is a multifaceted issue that extends beyond their immediate clinical application.
-
Atmospheric Impact: Desflurane is by far the most potent greenhouse gas among the commonly used volatile anesthetics and its use should be minimized or avoided where clinically appropriate alternatives exist. Sevoflurane has the most favorable atmospheric profile of the inhaled agents.
-
Aquatic and Terrestrial Impact: Propofol, while having a negligible atmospheric impact, poses a greater risk to aquatic ecosystems due to its toxicity and lack of ready biodegradability. The environmental fate of the inhaled anesthetics in soil and water is less well-characterized, but their persistence is a concern.
-
Decision Making: The choice of anesthetic or chemical agent in a research or drug development context should involve a holistic assessment of its environmental impact. This guide provides a framework for such an assessment. Where possible, the use of agents with lower GWP and a more favorable aquatic toxicity profile is recommended. Furthermore, proper waste disposal of all chemical agents is crucial to mitigate their environmental release.
Further research is needed to fill the existing data gaps, particularly concerning the aquatic toxicity of Desflurane and the soil mobility of all three inhaled anesthetics. By employing standardized testing protocols and considering the full life cycle of these compounds, the scientific community can move towards more sustainable practices in drug development and beyond.
References
-
OECD Guideline for the Testing of Chemicals, No. 203 (1992). Fish, Acute Toxicity Test. [Link]
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A Model to Test the Potency of Inhalation Anaesthetics. PubMed. [Link]
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OECD Guideline for the Testing of Chemicals, No. 301 (1992). Ready Biodegradability. [Link]
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OECD 203: FISH ACUTE TOXICITY TEST - limit test and LC50 - GLP. Eurofins. [Link]
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OECD Guideline for the Testing of Chemicals, No. 305 (2012). Bioaccumulation in Fish: Aqueous and Dietary Exposure. [Link]
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Sevoflurane | C7H4F8O - PubChem. National Center for Biotechnology Information. [Link]
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Test No. 301: Ready Biodegradability. Tox Lab. [Link]
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Fish – Acute Toxicity Test. Fera Science Ltd. [Link]
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OECD 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure. Ibacon. [Link]
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Test No. 203: Fish, Acute Toxicity Test. Tox Lab. [Link]
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Environmental Impact of Desflurane - OpenAnesthesia. [Link]
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Global Warming—Blame Anesthesia?. Anesthesia Patient Safety Foundation. [Link]
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Generation of biodegradability data on petroleum constituents using enhanced tests (OECD Guideline 301 F). Concawe. [Link]
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(PDF) Propofol Wastage in Anesthesia. ResearchGate. [Link]
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OECD 301/310: Ready Biodegradability Tests | ibacon GmbH. [Link]
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Isoflurane | C3H2ClF5O - PubChem. National Center for Biotechnology Information. [Link]
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Types of OECD 301 Biodegradation Tests. Aropha. [Link]
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Environmental impact of desflurane | NSW Health. [Link]
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9 mgA/48h LC50 (daphnia pulex): 1.4 - 15 mg/lMh Notes (cont.) 4. [Link]
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The Movement Away from Desflurane. Iowa Anesthesia Services. [Link]
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SCIENTIFIC COMMITTEE ON PLANTS SCP/KOC/002. [Link]
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Daphnia magna EC50 48h - ENVIRONMENTAL. [Link]
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Acute Sensitivity Comparison among Daphnia magna Straus, 1820 Daphnia pulex Leydig, 1860 and Simocephalus vetulus Müller, 1776,. [Link]
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Estimating the Organic Carbon Partition Coefficient and Its Variability for Hydrophobic Chemicals. [Link]
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Rethinking Desflurane. California Society of Anesthesiologists. [Link]
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effect concentration ec50: Topics by Science.gov. [Link]
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Evaluation of distribution coefficients (KOC and Kd) for per- and polyfluoroalkyl substances. Diva-portal.org. [Link]
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EC 50 /LC 50 values of Daphnia magna lethality and immobilization test... ResearchGate. [Link]
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Acute and Transgenerational Effects of Non-Steroidal Anti-Inflammatory Drugs on Daphnia magna. MDPI. [Link]
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Estimation of the soil-water partition coefficient normalized to organic carbon for ionizable organic chemicals. DTU Research Database. [Link]
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Isoflurane. Publisso. [Link]
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Derivation of algal acute to chronic ratios for use in chemical toxicity extrapolations. PMC. [Link]
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Daphnia magna acute EC 50 values (95% confidence limits) at each sample... ResearchGate. [Link]
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IMPACT OF PHARMACEUTICALS ON ALGAL SPECIES. CORE. [Link]
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(PDF) Partition Constants and Adsorption/Desorption Hysteresis for Volatile Organic Compounds on Soil from a Louisiana Superfund Site. ResearchGate. [Link]
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Acute toxicity of 50 metals to Daphnia magna. PubMed. [Link]
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Effective concentration (EC50) of sevoflurane for intraocular pressure measurement in anaesthetised children with glaucoma: A dose-finding study. PMC. [Link]
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Study of whole effluent acute toxicity test (Daphnia magna). MATEC Web of Conferences. [Link]
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[Sevoflurane: metabolism and toxicity]. PubMed. [Link]
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To be entered by JRC QMRF Title: Algae (EC50) Classification Toxicity Model (ProtoQSAR/Combase). VEGA HUB. [Link]
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The effect of hydrophobic gases on the water flea Daphnia magna. bioRxiv. [Link]
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Workplace Hazard Update - Isoflurane may harm veterinary worker health. CDPH. [Link]
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FACT SHEET: Isoflurane. Environmental Health and Safety. [Link]
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Isoflurane Anesthetic Gas Guidelines. Environmental Health and Safety. [Link]
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Safety Operating Guide
Proper Disposal Procedures: 2,2,2-Trifluoroethyldifluoromethyl Ether (HFE-347)
Executive Summary: Immediate Action Plan
2,2,2-Trifluoroethyldifluoromethyl Ether (commonly known as HFE-347 ; CAS 406-78-0 ) is a fluorinated solvent often used as a "green" replacement for hydrochlorofluorocarbons (HCFCs). While it has zero Ozone Depletion Potential (ODP), it is a halogenated waste and must be managed with strict adherence to chemical segregation protocols.
CRITICAL PROHIBITIONS:
-
DO NOT dispose of down laboratory drains (Strict prohibition against sewer discharge).
-
DO NOT mix with non-halogenated solvents (e.g., acetone, ethanol) if possible; this increases disposal costs and complicates incineration.
-
DO NOT expose to open flames or high-temperature surfaces (>150°C), despite its "non-flammable" rating. Thermal decomposition releases Hydrogen Fluoride (HF) and Carbonyl Fluoride (COF₂) .
Part 1: Chemical Profile & Hazard Identification[1]
To properly dispose of HFE-347, one must understand its physical stability and its behavior under thermal stress. Unlike standard organic solvents, its primary hazard is not flammability, but rather its decomposition products.
Table 1: Physicochemical Properties Relevant to Disposal
| Property | Value | Operational Implication |
| CAS Number | 406-78-0 | Use this for waste manifesting. |
| Synonyms | HFE-347; 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether | Common trade names include Novec™ 7100 equivalents.[1][2] |
| Boiling Point | ~56°C (133°F) | Highly volatile; keep waste containers tightly capped to prevent fugitive emissions. |
| Flash Point | None | Classified as non-flammable, but supports combustion at extreme temperatures. |
| Density | ~1.48 g/mL | Significantly heavier than water; sinks in aqueous mixtures. |
| Solubility | Negligible in water | Forms a separate phase; do not attempt aqueous dilution. |
The Thermal Decomposition Hazard
While HFE-347 is stable at room temperature, the carbon-fluorine bond requires high energy to break. If this solvent is subjected to incorrect disposal methods (e.g., low-temperature incineration or open burning), it decomposes into highly toxic gases.
Mechanism of Danger:
Note: Carbonyl fluoride hydrolyzes rapidly in moist air to form additional HF.
Part 2: Step-by-Step Disposal Protocol
This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards for halogenated solvents.
Waste Segregation (The "Halogen Rule")
The most common error in laboratory waste management is mixing fluorinated ethers with standard organic solvents.
-
Protocol: Dedicate a specific waste stream for "Halogenated Solvents."
-
Why: Incinerators require flue gas scrubbing (alkaline scrubbers) to neutralize the HF generated during the destruction of halogenated waste. Non-halogenated waste streams often bypass these scrubbers. Sending HFE-347 to a non-halogenated line risks damaging the facility and releasing toxic emissions [1].
Container Selection
-
Material: High-Density Polyethylene (HDPE) or Glass.
-
Compatibility: HFE-347 is compatible with most standard lab plastics. Avoid metal containers if the waste is potentially acidic or wet, as HF generation could corrode the metal.
-
Venting: Use a vented cap if there is any risk of over-pressurization, though standard screw caps are usually sufficient for pure solvent waste.
Labeling Requirements
Label the container immediately upon the first addition of waste.[3]
-
Primary Identifier: "HAZARDOUS WASTE - HALOGENATED SOLVENT"
-
Constituents: Explicitly list "this compound" or "HFE-347".[2]
-
Hazard Warnings: "Toxic Decomposition Products," "Volatile."
Workflow Visualization
The following diagram outlines the logical flow from bench to destruction.
Figure 1: Decision matrix for the segregation and disposal of fluorinated ether waste. Note the critical re-routing of any stream containing HFE-347 back to the Halogenated line.
Part 3: Professional Destruction & Environmental Impact
As a researcher, your responsibility ends at the pickup, but understanding the downstream process validates your segregation efforts.
The Incineration Requirement
HFE-347 must be destroyed in a Rotary Kiln Incinerator or similar high-temperature thermal oxidizer permitted to burn hazardous waste (RCRA Part B permit in the US).
-
Temperature: Combustion must occur above 1,000°C to ensure complete bond scission of the trifluoroethyl group [2].
-
Scrubbing: The facility must employ wet caustic scrubbers. The fluorine atoms convert to HF gas, which is then neutralized by sodium hydroxide (NaOH) sprays:
-
Why not Fuel Blending? Many non-halogenated solvents are used for "fuel blending" (burned for energy recovery in cement kilns). HFE-347 has a low heat of combustion and generates corrosive byproducts, making it generally unsuitable for standard fuel blending programs unless specifically authorized [3].
Part 4: Emergency Procedures (Spill & Exposure)
In the event of a spill during waste transfer:
-
Evacuate & Ventilate: HFE-347 is highly volatile. While low in toxicity (LC50 is high), it can displace oxygen in confined spaces (e.g., waste storage closets), leading to asphyxiation or dizziness [4].
-
Absorb: Use universal sorbent pads or vermiculite.
-
Self-Validating Step: Do not use standard clay kitty litter if the waste is mixed with acids, as it may react. Use synthetic pads.
-
-
Decontamination: Wash the area with soapy water.[4] Do not use bleach or strong oxidizers, as they offer no benefit and may introduce new hazards.
References
-
Unistar Chemical. (2025).[5] HFE-347 Safety Data Sheet. Retrieved from
-
EPA. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from
-
Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals - Halogenated Solvents. Retrieved from
-
Halocarbon Products Corp. (n.d.). SDS for Fluorinated Ethers. Retrieved from
-
ChemicalBook. (2026).[6] 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether MSDS. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
